oxocan-2-one
Description
Significance of Eight-Membered Ring Lactones in Contemporary Polymer Science
Eight-membered ring lactones, such as oxocan-2-one, are significant monomers in contemporary polymer science, primarily due to their ability to undergo ring-opening polymerization (ROP) to produce aliphatic polyesters. nih.govrsc.org These polyesters are of high interest because of their potential biodegradability and biocompatibility, making them suitable for applications in the biomedical field, such as in drug delivery systems and tissue engineering scaffolds. researchgate.netnih.gov
The polymerizability of lactones is highly dependent on the ring size, which influences the thermodynamics of the polymerization process. nih.gov The change in Gibbs free energy (ΔG) for polymerization is a key determinant, and it is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. plos.org For smaller lactone rings (four to seven-membered), the polymerization is typically favored at lower temperatures, while for many larger rings, the thermodynamics are different. nih.gov The ring strain inherent in the cyclic monomer is a major driving force for ROP. libretexts.orglibretexts.org While six- and seven-membered lactones like δ-valerolactone and ε-caprolactone are more commonly studied, eight-membered lactones also possess sufficient ring strain to undergo polymerization. libretexts.org
The polymers derived from eight-membered lactones can exhibit unique thermal and mechanical properties compared to their smaller or larger ring counterparts, offering a pathway to tailor polymer characteristics for specific applications. The study of their polymerization thermodynamics and kinetics is crucial for controlling the polymer's molecular weight and structure, which in turn dictates its final properties. plos.org
Research Trajectories and Academic Relevance of this compound
The academic relevance of this compound and its derivatives spans several areas of chemical research. A primary focus is on the development of new biodegradable polymers. Research is ongoing to explore the synthesis of both homopolymers and copolymers of this compound to create materials with a range of properties, from flexible to rigid, for diverse applications. ontosight.ai
In the field of natural product synthesis, the eight-membered lactone core is a structural motif found in a number of biologically active compounds. scielo.br Consequently, synthetic routes to this compound and its substituted derivatives are of significant interest to organic chemists. For instance, substituted oxocan-2-ones have been identified in natural sources and are targets for total synthesis. omicsonline.org Enantioselective methods to produce chiral eight-membered lactones are also an active area of research, as stereochemistry is often crucial for biological activity. rsc.org
Furthermore, this compound serves as a versatile intermediate in organic synthesis for the preparation of other complex heterocyclic compounds. lookchem.com Its unique reactivity allows for various chemical transformations, making it a valuable building block in the synthesis of new chemical entities. lookchem.com
Methodological Framework for Investigating this compound Chemistry
The investigation of this compound chemistry involves a range of established and advanced methodologies for its synthesis, polymerization, and characterization.
Synthesis: A common and effective method for the synthesis of this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, cycloheptanone (B156872). researchgate.netsigmaaldrich.com This reaction utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into the ring adjacent to the carbonyl group, forming the lactone. nih.gov Research has explored optimizing this reaction, including the use of microwave assistance to dramatically reduce reaction times. researchgate.net
Polymerization: The primary method for producing polymers from this compound is ring-opening polymerization (ROP). libretexts.org This can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways. researchgate.netuliege.be A wide array of catalysts and initiators are employed to control the polymerization, ranging from simple alkoxides to more complex organometallic compounds and organocatalysts. researchgate.netmdpi.com The choice of the catalytic system is critical for achieving polymers with controlled molecular weights and narrow dispersity. researchgate.net
Characterization: A suite of spectroscopic and analytical techniques is essential for the characterization of both the this compound monomer and its resulting polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized lactone and for analyzing the microstructure of the resulting polymers. clockss.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, notably the strong carbonyl (C=O) stretching absorption of the ester group in the lactone ring. libretexts.org
Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the monomer and in analyzing its fragmentation patterns. bris.ac.uk
Chromatography: Techniques like Gas Chromatography (GC) and Size Exclusion Chromatography (SEC) are used to assess the purity of the monomer and to determine the molecular weight and molecular weight distribution of the polymers, respectively. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Heptanolactone, ζ-Enantholactone | lookchem.comnih.gov |
| CAS Number | 539-87-7 | nih.gov |
| Molecular Formula | C₇H₁₂O₂ | nih.gov |
| Molecular Weight | 128.17 g/mol | nih.gov |
| Boiling Point | 236.2°C at 760 mmHg | lookchem.com |
| Density | 0.989 g/cm³ | lookchem.com |
Table 2: Thermodynamic Parameters for the Polymerization of Various Lactones
This table provides a comparative view of the thermodynamics of polymerization for different lactone ring sizes. Note that negative enthalpy (ΔH) and entropy (ΔS) are typical for ring-opening polymerization of strained rings.
| Lactone (Ring Size) | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Ceiling Temperature (Tc) | Source |
| γ-Butyrolactone (5) | -1 | - | Low | libretexts.org |
| δ-Valerolactone (6) | -3 | -28.6 | - | nih.govlibretexts.org |
| ε-Caprolactone (7) | -7 | - | 261 °C | nih.govlibretexts.org |
| α-Angelicalactone (5, unsaturated) | -33.41 | -42.69 | 425.5 K | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxocan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLSLHNLDQCWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202171 | |
| Record name | Heptanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-87-7 | |
| Record name | 2-Oxocanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxocan 2 One and Analogous Oxacycles
Historical Development of Macrocyclic Lactone Synthesis Relevant to Oxocan-2-one
The journey to synthesize macrocyclic lactones, including the family to which this compound belongs, has been a long and pivotal story in organic chemistry. Early efforts were often hampered by the tendency of precursor molecules to undergo intermolecular polymerization rather than the desired intramolecular cyclization. A significant breakthrough came in the 1930s when Carothers and Spanagel developed a method to obtain macrocyclic lactones by the depolymerization of linear polyesters under high vacuum and controlled temperatures. illinois.edu This technique demonstrated that the formation of large rings was indeed possible, albeit through an indirect route.
The discovery of naturally occurring macrocyclic lactones with important biological activities and desirable fragrance properties, such as muscone (B1676871) and erythromycin, spurred further research. illinois.edunih.gov These natural products showcased the existence of stable medium and large-ring lactones, motivating chemists to develop more direct and efficient synthetic methods. The development of high-dilution techniques, where the concentration of the precursor is kept extremely low to favor intramolecular over intermolecular reactions, became a cornerstone of macrocycle synthesis. Another key historical approach involved ring-expansion strategies, starting from more readily available cyclic compounds like cyclododecanone. illinois.edu These foundational concepts paved the way for the more refined and versatile methods used today.
Classical Synthetic Approaches to this compound
The most direct and established methods for preparing this compound fall into two main categories: the ring-closure of a linear precursor and the ring-expansion of a cyclic precursor.
The intramolecular cyclization of ω-hydroxyoctanoic acid or its activated derivatives is a fundamental approach to this compound. This method involves forming an ester bond between the terminal hydroxyl and carboxylic acid groups of an eight-carbon chain. To favor the formation of the monomeric lactone over oligomers or polymers, these reactions are typically performed under high-dilution conditions.
Another classical approach is the cyclodehydration of 1,n-diols. royalsocietypublishing.org For instance, the cyclodehydration of hexane-1,6-diol using heteropoly acid catalysts like H3PW12O40 can produce oxepane, a seven-membered ether, in excellent yield. royalsocietypublishing.org While this produces an ether rather than a lactone, the underlying principle of intramolecular ring formation from an acyclic precursor is a shared classical strategy.
Perhaps the most common and efficient classical synthesis of this compound is the Baeyer-Villiger oxidation of its corresponding cyclic ketone, cyclooctanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the eight-membered ketone into an eight-membered lactone. organic-chemistry.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this oxidation is a cornerstone of organic synthesis. gigvvy.comsigmaaldrich.com
A variety of oxidizing agents can be used, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being the most traditional. sigmaaldrich.comresearchgate.net Modern variations have focused on developing greener and more catalytic systems. For example, hydrogen peroxide can be used in conjunction with various catalysts, including Lewis acids or metal oxides. sigmaaldrich.comresearchgate.net The reaction is highly regioselective and reliably yields the desired lactone. Research has shown that microwave-assisted Baeyer-Villiger oxidation can dramatically reduce reaction times, for instance, transforming cycloheptanone (B156872) into its corresponding lactone in minutes instead of days. researchgate.net
| Precursor | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Cyclooctanone | m-CPBA | Dichloromethane, Room Temp | This compound | High | researchgate.net |
| Cyclooctanone | Hydrogen Peroxide, Ag/WO3 nanobars | Acetonitrile, 80 °C, 9h | This compound | 88% | chemicalbook.com |
| Cyclooctanone | Hydrogen Peroxide, Formic Acid | Room Temp, 24h | This compound | ~100% | gigvvy.com |
| Cyclooctanone | Molecular Oxygen, [bmim][OTf] | Electro-catalytic, Room Temp | This compound | Good to Excellent | ajol.info |
This table presents a selection of reported methods and is not exhaustive.
Cyclization Reactions of Precursor Molecules
Contemporary and Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry has introduced powerful new tools for constructing complex molecules, including medium-ring lactones. These methods often offer greater efficiency, milder reaction conditions, and tolerance for a wider range of functional groups.
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly macrocycles. wikipedia.orgmedwinpublishers.com This reaction, for which Chauvin, Grubbs, and Schrock were awarded the Nobel Prize in Chemistry in 2005, uses transition metal catalysts (typically based on ruthenium or molybdenum) to form a carbon-carbon double bond within a single molecule, closing it into a ring. wikipedia.orgacs.org
To synthesize an unsaturated precursor to this compound, a diene ester can be subjected to RCM. For example, an ester formed from an unsaturated alcohol and an unsaturated carboxylic acid can be cyclized using a Grubbs catalyst. acs.org The resulting unsaturated macrocyclic lactone can then be hydrogenated to afford the saturated target, such as this compound. RCM is celebrated for its high functional group tolerance and its ability to form rings of various sizes, from 5 to over 30 atoms. medwinpublishers.comorganic-chemistry.org The reaction is driven by the formation of a volatile byproduct, ethylene (B1197577), which shifts the equilibrium toward the desired cyclic product. wikipedia.org
While metal-catalyzed reactions are powerful, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final product and to align with the principles of green chemistry. One such strategy involves the use of hypervalent iodine reagents to mediate ring expansion. For example, 1-vinylcycloalkanols can be expanded to form medium-ring ketones, which could then potentially be converted to lactones via a subsequent Baeyer-Villiger oxidation. researchgate.net
Organocatalysis, which uses small organic molecules to catalyze reactions, also presents metal-free pathways. For instance, intramolecular oxa-conjugate additions can be promoted by organocatalysts to form cyclic ethers. researchgate.net While direct application to this compound may be less common, these principles represent an active area of research for the synthesis of oxacycles. Additionally, reactions like the oxidative coupling of isonitriles, phenyl vinyl selenone, and water have been shown to produce other oxacycles like oxazolidin-2-ones in a metal-free, single-operation process. nih.gov
Enzymatic Synthesis Pathways for Oxacyclic Systems
The synthesis of oxacyclic systems, including lactones like this compound, through enzymatic pathways offers a powerful alternative to traditional chemical methods. nih.govau.dkThese biocatalytic routes are noted for their high selectivity and operation under mild conditions. mdpi.comfrontiersin.orgThree primary enzymatic strategies are predominantly employed for the production of lactones. nih.govau.dk The first major pathway is the Baeyer-Villiger oxidation , which converts cyclic ketones into lactones. organic-chemistry.orgwikipedia.orgThis transformation is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). au.dkmdpi.comBVMOs activate molecular oxygen and utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to insert an oxygen atom adjacent to the carbonyl group of a cyclic ketone, thereby forming the corresponding lactone. au.dkwikipedia.orgA key advantage of BVMOs is their high regio- and enantioselectivity, which allows for the synthesis of specific, chirally pure lactones that are difficult to obtain through chemical means. au.dkrsc.org A second significant route is the oxidative lactonization of diols . nih.govThis process typically involves a two-step oxidation catalyzed by alcohol dehydrogenases (ADHs). acs.orgIn the initial step, a primary alcohol group of a diol is oxidized to an aldehyde. This aldehyde then exists in equilibrium with its intramolecular hemiacetal form (a lactol), which is subsequently oxidized by the same enzyme to the final lactone product. nih.govThe regeneration of the necessary oxidized nicotinamide cofactor is often achieved using a laccase-mediator system, with molecular oxygen as the terminal oxidant, making water the only byproduct. acs.org The third prominent pathway is the intramolecular esterification (lactonization) of hydroxy acids , commonly catalyzed by hydrolases, particularly lipases. mdpi.comLipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing the cyclization of ω-hydroxy fatty acids and their esters to form lactones, including macrocyclic structures. rsc.orgmdpi.comThese reactions are often performed in non-aqueous or microaqueous environments to shift the equilibrium towards lactone formation rather than hydrolysis. nih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other lactones to enhance sustainability. These approaches focus on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency and atom economy. um-palembang.ac.id
A key strategy in green chemistry is the elimination of volatile organic solvents. Solvent-free synthesis, also referred to as neat or bulk reaction, offers significant environmental benefits. frontiersin.orgresearchgate.netIn the context of lactone production, solvent-free conditions can be applied to both chemical and enzymatic methods.
For instance, the intramolecular cyclization of hydroxy acids to form lactones can be effectively catalyzed by iodine under solvent-free conditions, often requiring moderate heat. nih.govThis method has proven successful for a variety of hydroxy acids, yielding spiro and bicyclic lactones in high yields, comparable to reactions run in solution. nih.govSimilarly, metal-free catalysts have been used for the synthesis of γ-lactones from epoxides and silyl (B83357) ketene (B1206846) acetals under solvent-free conditions, demonstrating high efficiency and regioselectivity. organic-chemistry.org Enzymatic polymerizations of lactones to produce polyesters are also frequently conducted in solvent-free systems. mdpi.comThis approach involves directly mixing the enzyme with the monomeric lactone, which can lead to high productivities as the substrate concentration is maximized. frontiersin.orgresearchgate.netWhile mass transfer limitations can sometimes result in lower molecular weight polymers, this method is considered an environmentally friendly technique for polyester (B1180765) synthesis. mdpi.comresearchgate.netMicrowave-assisted synthesis using Lawesson's reagent is another expeditious, solvent-free method for converting lactones to thiolactones, avoiding the need for dry solvents and resulting in clean, high-yield reactions. organic-chemistry.orgnih.gov
Biocatalytic transformations are central to green synthesis due to their high selectivity, mild operating conditions (ambient temperature and pressure), and the use of renewable, non-toxic catalysts (enzymes). frontiersin.orgThese methods provide a sustainable alternative to conventional chemical routes, which may require harsh reagents and generate significant waste. nih.govnih.gov The enzymatic pathways described in section 2.3.3 are prime examples of green biocatalytic transformations. The Baeyer-Villiger oxidation catalyzed by BVMOs uses molecular oxygen as the oxidant, a distinct advantage over chemical methods that often rely on peracids. mdpi.comrsc.orgWhile the need for expensive NADPH cofactors can be a limitation, in-vivo cascade systems within recombinant microorganisms can address this by regenerating the cofactor internally. mdpi.comnih.govFor example, a whole-cell biocatalyst (Pseudomonas taiwanensis) has been engineered to convert cycloalkanes directly to lactones in a multi-step cascade, demonstrating a complete conversion with high selectivity. nih.gov Lipase-catalyzed lactonization is another cornerstone of green biocatalysis. mdpi.comLipases, especially when immobilized, are robust, reusable, and can function in non-conventional media, including solvent-free systems or green solvents like ionic liquids. rsc.orgmdpi.comThis versatility allows for the efficient synthesis of a wide array of lactones, from simple structures to complex macrocycles. The high enantioselectivity of lipases is particularly valuable in producing optically pure compounds, which is crucial for pharmaceutical applications. acs.org
Interactive Table: Enzymes in Oxacyclic System Synthesis| Enzyme Class | Catalyzed Reaction | Substrate Example | Product Example | Green Chemistry Aspect |
|---|---|---|---|---|
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of cyclic ketones | Cyclohexanone | ε-Caprolactone | Uses O₂ as oxidant; high selectivity. mdpi.comwikipedia.org |
| Alcohol Dehydrogenase (ADH) | Oxidative lactonization of diols | 1,5-Pentanediol | δ-Valerolactone | Mild conditions; water as byproduct. nih.govacs.org |
| Lipase (e.g., CALB) | Intramolecular esterification | 16-Hydroxyhexadecanoic acid | Hexadecanolide | Reusable catalyst; solvent-free options. mdpi.comrsc.org |
Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. um-palembang.ac.idnih.govReactions with high atom economy are inherently less wasteful.
Mechanistic and Kinetic Investigations of Oxocan 2 One Ring Opening Polymerization Rop
Cationic Ring-Opening Polymerization (CROP) of Oxocan-2-one
Cationic ring-opening polymerization (CROP) is a versatile method for polymerizing heterocyclic monomers, including lactones such as this compound. The reaction is initiated by electrophilic species and proceeds via a chain-growth mechanism involving cationic intermediates. The precise pathway and the degree of control over the polymerization are highly dependent on the initiator, solvent, and temperature wikipedia.org.
Initiation Mechanisms in CROP
The initiation of CROP for lactones typically involves the activation of the monomer by an electrophilic species. This can be achieved through several classes of initiators:
Protic Acids: Strong Brönsted acids such as trifluoromethanesulfonic acid (TfOH) or tetrafluoroboric acid (HBF₄) can initiate polymerization by protonating the exocyclic carbonyl oxygen of the this compound monomer. This activation makes the carbonyl carbon more susceptible to nucleophilic attack acs.org.
Lewis Acids: Lewis acids, including metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃) or bismuth salts (e.g., BiCl₃), can initiate polymerization by coordinating to the carbonyl oxygen, thereby activating the monomer nih.gov.
Carbenium Ion Salts: Stable carbenium ions can also serve as initiators wikipedia.org.
The initiation step generates the primary cationic species that begins the polymer chain growth.
Propagation Pathways and Chain Growth Control
Following initiation, two primary mechanisms can govern the propagation in the CROP of lactones acs.org:
Active Chain End (ACE) Mechanism: In this pathway, the growing polymer chain carries a positive charge at its terminus, typically as a tertiary oxonium ion. This active chain end directly reacts with an incoming neutral monomer, incorporating it into the chain and regenerating the active end. The ACE mechanism is more prevalent in the absence of protic impurities or co-initiators like alcohols.
Activated Monomer Mechanism (AMM): In the presence of a protic compound like an alcohol (ROH), which can act as a chain transfer agent, the AMM can dominate. In this mechanism, the monomer is first activated by protonation. The growing polymer chain remains neutral, with a hydroxyl group at its terminus. This hydroxyl group then acts as the nucleophile, attacking the activated monomer. The AMM is often associated with better control over the polymerization, leading to polymers with predictable molecular weights and narrower distributions, as it can suppress irreversible termination and transfer reactions acs.org.
The balance between the ACE and AMM pathways is a critical factor for controlling the chain growth. This equilibrium is influenced by the monomer's basicity, the acidity of the catalyst, and the concentration of any protic additives acs.org. Low reaction temperatures (e.g., 170–190 K) are generally preferred for achieving higher molecular weight polymers, as termination reactions have higher activation energies than propagation wikipedia.org.
| Initiator Class | Example Initiators | Dominant Propagation Mechanism | Key Characteristics |
|---|---|---|---|
| Protic Acids | TfOH, HBF₄, HClO₄ | ACE or AMM (depends on conditions) | Strong acids that protonate the monomer. wikipedia.orgacs.org |
| Lewis Acids | Sc(OTf)₃, BiCl₃, Sn(OTf)₂ | ACE or AMM | Activate monomer via coordination. nih.gov |
| Alkylating Agents | Methyl triflate (MeOTf) | ACE | Form an initial oxonium ion with the monomer. |
Chain Transfer and Termination Reactions in CROP of this compound
Several side reactions can occur during the CROP of lactones, which can limit the molecular weight and broaden the molecular weight distribution. These reactions represent deviations from an ideal living polymerization wiley-vch.de:
Intramolecular Transesterification (Backbiting): The active chain end can attack a carbonyl group within its own chain, leading to the formation of cyclic oligomers. This process is thermodynamically driven and can affect the final polymer yield and properties.
Intermolecular Transesterification: An active chain end can react with a carbonyl group from another polymer chain. This chain transfer to polymer reaction results in chain scrambling, which broadens the molecular weight distribution (polydispersity).
Chain Transfer to Monomer: The active center can be transferred to a monomer molecule, terminating one chain while initiating a new one. This process limits the achievable molecular weight wiley-vch.de.
Termination: The polymerization can be terminated by reaction with nucleophilic impurities or by the rearrangement of the propagating ion pair, where the counter-ion combines with the cationic chain end wikipedia.org.
Control over these side reactions is crucial for synthesizing well-defined polyesters.
Anionic Ring-Opening Polymerization (AROP) of this compound
Anionic ring-opening polymerization is another powerful technique for synthesizing polyesters from lactones. It involves nucleophilic attack on the monomer and typically offers good control over the polymerization process, often proceeding in a living manner.
Nucleophilic Initiation of this compound
AROP is initiated by a nucleophilic species that attacks the electrophilic carbonyl carbon of the this compound monomer. This attack results in the cleavage of the acyl-oxygen bond of the ring. Common nucleophilic initiators include mdpi.com:
Alkoxides (e.g., potassium tert-butoxide, sodium methoxide)
Hydroxides (e.g., KOH)
Organometallic compounds (e.g., n-butyllithium)
Amides and phosphines
The choice of initiator is critical as it determines the nature of the initiating species and can influence the polymerization kinetics and the structure of the resulting polymer. For instance, using an alcohol in conjunction with a strong base generates an alkoxide in situ, which then initiates the polymerization.
Active Chain-End Evolution and Propagation Dynamics
In the AROP of lactones, the active chain end is typically an alkoxide mdpi.com. The propagation step consists of the sequential nucleophilic attack of the terminal alkoxide of the growing polymer chain on the carbonyl carbon of incoming monomer molecules.
The dynamics of the propagation are significantly influenced by the state of the active chain end. In many solvent systems, the propagating alkoxide end-group exists in equilibrium between several states, such as covalent species, contact ion pairs, solvent-separated ion pairs, and free ions uni-bayreuth.de.
Ion Pairs vs. Free Ions: Free ions are generally much more reactive and propagate faster than ion pairs. The equilibrium between these species is dependent on the polarity of the solvent and the nature of the counter-ion. Polar solvents like tetrahydrofuran (B95107) (THF) promote the formation of more reactive solvent-separated ion pairs and free ions, leading to faster polymerization rates compared to non-polar solvents like cyclohexane (B81311) uni-bayreuth.de.
Aggregation: In non-polar solvents, the active centers can form aggregates, which are typically less reactive than the unimeric (non-aggregated) species. This aggregation can lead to complex kinetics where the reaction order with respect to the initiator concentration is less than one wiley-vch.de.
These equilibria must be carefully controlled to achieve a living polymerization, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.
| Initiator Class | Example Initiators | Active Propagating Species | Key Characteristics |
|---|---|---|---|
| Alkoxides | Potassium tert-butoxide, Sodium methoxide | Alkoxide | Commonly used, highly efficient initiators. mdpi.com |
| Organometallics | n-Butyllithium (n-BuLi) | Alkoxide (after first addition) | Effective but can have complex aggregation behavior. uni-bayreuth.de |
| Hydroxides | KOH, NaOH | Alkoxide/Hydroxide (B78521) | Can be used, but water presence can lead to side reactions. |
| Metal Amides | Potassium bis(trimethylsilyl)amide (KHMDS) | Alkoxide (after first addition) | Strong, non-nucleophilic bases that can deprotonate an alcohol co-initiator. |
Side Reactions and Their Impact on Polymer Structure
In the ring-opening polymerization (ROP) of this compound, the ideal chain-growth process can be compromised by several side reactions. These reactions are highly dependent on the catalyst system, temperature, and monomer concentration. Their occurrence can significantly alter the final polymer's molecular weight, dispersity (Đ), and microstructure, thereby affecting its material properties.
The most prevalent side reactions are intermolecular and intramolecular transesterification. researchgate.netacs.org
Intermolecular Transesterification: This reaction involves the attack of a growing polymer chain's active end onto an ester group of another polymer chain. This chain-transfer reaction leads to a randomization of chain lengths, a broadening of the molecular weight distribution (higher Đ), and can ultimately limit the achievable molecular weight. researchgate.netacs.org
Another significant side reaction, particularly at elevated temperatures required for some industrial processes, is racemization . While this compound itself is achiral, this is a critical issue for substituted lactones. High temperatures can cause the chiral center to epimerize, leading to a loss of stereoregularity in the polymer, which in turn diminishes properties like crystallinity and mechanical strength. rsc.org
The choice of catalyst plays a crucial role in mitigating these reactions. While highly active, some catalysts like simple alkali metal alkoxides can also promote side reactions, leading to poor polymerization control. rsc.org In contrast, catalysts like tin(II) octoate are known to be efficient transesterification catalysts, which can be problematic. acs.org The development of well-defined, single-site catalysts is a key strategy to minimize these undesirable pathways and produce polymers with controlled architectures. researchgate.net
The table below summarizes the key side reactions and their effects on the resulting polymer.
| Side Reaction | Description | Impact on Polymer Structure |
| Intermolecular Transesterification | Attack of a growing chain on another polymer chain's ester group. | Broadens molecular weight distribution (Đ); limits high molecular weight achievement. acs.org |
| Intramolecular Transesterification (Backbiting) | Attack of a growing chain on an ester group within the same chain. | Formation of cyclic oligomers; reduction in average molecular weight. acs.org |
| Racemization (of substituted lactones) | Loss of stereochemistry at a chiral center, often at high temperatures. | Reduces stereoregularity; affects crystallinity and mechanical properties. rsc.org |
Enzymatic Ring-Opening Polymerization (EROP) of this compound
Enzymatic ring-opening polymerization (EROP) has emerged as a powerful "green" alternative to conventional metal- or organo-catalyzed ROP, offering high selectivity under mild reaction conditions. almacgroup.comrsc.org
Biocatalyst Selection and Optimization for Lactone Polymerization
The success of EROP is highly dependent on the choice of the biocatalyst, with lipases (EC 3.1.1.3) being the most extensively studied enzymes for this purpose. nih.gov
Candida antarctica Lipase (B570770) B (CALB): CALB is the most effective and widely used biocatalyst for the ROP of this compound. rsc.orgnih.gov It is often used in an immobilized form, commercially available as Novozym 435, which enhances its stability, reusability, and prevents catalyst aggregation. almacgroup.commdpi.com Immobilization on carriers like amorphous silica (B1680970) or polymer beads has been shown to improve its activity and stability significantly. researchgate.net
Yarrowia lipolytica Lipase (YLL): Lipases from other microorganisms, such as the "non-conventional" yeast Yarrowia lipolytica, have also been successfully employed. When immobilized on resins like Lewatit or Amberlite, YLL demonstrates high activity in the polymerization of this compound, achieving high monomer conversion and producing polymers with significant molecular weight. nih.gov
Thermophilic Esterases: To overcome the limitations of some lipases under harsh reaction conditions (e.g., high temperatures), researchers have explored enzymes from extremophiles. A thermophilic esterase from the archaeon Archaeoglobus fulgidus (AFEST), for instance, has been immobilized and used to catalyze the ROP of this compound at elevated temperatures, showing excellent stability and reusability. mdpi.com
Optimization often involves the immobilization of the enzyme, which not only improves its operational stability but also simplifies product purification by allowing easy removal of the catalyst from the reaction mixture. almacgroup.commdpi.com
Enantio- and Regioselective Enzymatic Polymerization
A key advantage of enzymatic catalysis is its inherent selectivity. Lipases can exhibit high enantioselectivity , meaning they can preferentially polymerize one enantiomer from a racemic mixture of chiral substituted lactones. This ability is crucial for creating stereoregular polymers from chiral monomers, which is a significant challenge for many synthetic catalysts. nih.gov
Regioselectivity refers to the ability of the enzyme to control which acyl-oxygen bond in the lactone ring is cleaved. While less of a variable in a symmetric monomer like this compound, it becomes critical for substituted or functionalized lactones, influencing the final structure and properties of the polymer backbone.
Reaction Conditions and Enzyme Stability in EROP Systems
The performance and stability of biocatalysts in EROP are profoundly influenced by the reaction environment.
Solvent: The choice of solvent is critical. Hydrophobic organic solvents like toluene (B28343) are generally preferred as they can dissolve the monomer and the resulting polymer while minimizing enzyme denaturation. mdpi.comresearchgate.net The use of "greener" solvents derived from renewable resources, such as 2-methyl tetrahydrofuran, is also being explored. nih.gov
Water Content: Water concentration is a crucial parameter. While a minimal amount of water is often necessary to maintain the enzyme's active conformation, excess water will promote the reverse reaction—hydrolysis of the ester bonds—leading to lower molecular weights and reduced yields. mdpi.com Therefore, reactions are typically conducted in anhydrous or nearly anhydrous media. uminho.pt
Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures increase the rate of polymerization, they can also lead to irreversible denaturation of the enzyme. mdpi.comresearchgate.net For instance, with YLL immobilized on Lewatit, the highest molecular weight was achieved at 90 °C. nih.gov Each enzyme has an optimal temperature range for maximum activity and stability.
The following table presents data on the EROP of this compound under different conditions, highlighting the influence of the biocatalyst and solvent.
| Biocatalyst | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn (Da) |
| YLL on Lewatit 1026 | Decane | 90 | 60 | 100 | 10,685 |
| Immobilized AFEST | Toluene | 80 | 72 | >95 | ~1,200 |
| Novozym 435 | Toluene | 60 | 72 | - | ~18,000 |
| Novozym 435 | [BMIM][PF6] (Ionic Liquid) | - | - | 93.2 | 3,108 |
Data compiled from multiple sources. nih.govmdpi.commdpi.comresearchgate.net
Coordination-Insertion ROP and Other Advanced Mechanisms
For metal-based catalysts, the coordination-insertion mechanism is the most widely accepted pathway for the ROP of this compound. rsc.orgcjcatal.com This mechanism allows for a high degree of control over the polymerization process, enabling the synthesis of well-defined polymers.
Monomer Activation and Insertion Pathways
The coordination-insertion mechanism proceeds through a series of well-defined steps:
Monomer Coordination: The process begins with the coordination of the this compound monomer to the Lewis acidic metal center of the catalyst. The monomer's carbonyl oxygen atom donates a pair of electrons to an empty orbital on the metal (e.g., Al, Nb, Sn, Ti, Y). rsc.orgrsc.orgnih.gov
Carbonyl Activation: This coordination polarizes the carbonyl group (C=O), increasing the electrophilicity of the carbonyl carbon. This makes the carbon atom highly susceptible to nucleophilic attack. rsc.org
Nucleophilic Attack and Insertion: An alkoxide group, which is part of the initiator or the growing polymer chain and is bonded to the metal center, performs a nucleophilic attack on the activated carbonyl carbon. nih.govresearchgate.net This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring.
Ring-Opening and Propagation: The ring opens, and the monomer is effectively "inserted" into the metal-alkoxide bond. This regenerates a metal alkoxide at the new chain end, which can then coordinate and react with another monomer molecule, propagating the polymer chain. nih.govnih.gov
This pathway is characteristic of a wide range of metal catalysts, including complexes of aluminum, niobium, titanium, and rare earth metals. acs.orgcjcatal.comnih.govacs.org For example, studies with cationic niobium(V) complexes have provided direct evidence for a stable intermediate where both the monomer and the initiating alkoxide group are simultaneously coordinated to the metal center before insertion occurs. nih.govacs.org
While coordination-insertion is dominant for metal catalysts, an alternative pathway known as the Activated Monomer Mechanism (AMM) is prevalent in some organocatalytic systems, particularly those using Brønsted acids. rsc.orgacs.org In the AMM, the catalyst (e.g., a proton) activates the monomer by protonating the carbonyl oxygen. This activated monomer is then attacked by a neutral nucleophile, such as an alcohol initiator, which opens the ring. The key difference is that the growing chain end remains a neutral hydroxyl group, not a metal alkoxide. acs.org
Role of Metal Centers in Stereocontrol and Polymer Architecture
The ring-opening polymerization (ROP) of this compound, commonly known as ε-caprolactone, using metal-based catalysts is a cornerstone for producing aliphatic polyesters with tailored properties. The identity of the metal center, along with the steric and electronic characteristics of its surrounding ligand framework, plays a pivotal role in dictating the polymerization kinetics, stereocontrol, and the ultimate architecture of the resulting polymer. Well-defined single-site metal complexes are particularly effective, enabling a high degree of control over the polymerization process. rsc.org
The catalytic activity and selectivity of these metal complexes are profoundly influenced by several factors, including the metal's ionic radius, Lewis acidity, and coordination geometry. For instance, in studies involving lanthanide-based catalysts for lactide polymerization, an inverse relationship has been observed between the metal's ionic radius and the stereoselectivity of the polymerization. nih.gov Similarly, the conformational inflexibility of the ligand attached to the metal center is crucial for creating a sterically constrained environment, which is essential for achieving high stereocontrol. nih.gov The polymerization typically proceeds through a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain.
The choice of metal can significantly impact catalytic activity. For example, rare-earth metal complexes, including those of scandium and yttrium, have demonstrated high activity in the ROP of racemic lactide, a monomer similar to this compound. rsc.org Bimetallic systems can also introduce cooperative effects, where two metal centers work in concert to enhance catalytic activity or control, surpassing the performance of their monometallic counterparts. mdpi.commdpi.com
Stereocontrol in Polymerization
Stereocontrol during the ROP of chiral monomers is critical as the tacticity of the polymer chain—be it isotactic, syndiotactic, or heterotactic—directly influences its physical and mechanical properties, such as crystallinity and melting temperature. illinois.edu This control is typically exerted through one of two primary mechanisms: chain-end control or enantiomorphic site control. In chain-end control, the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next incoming monomer. In enantiomorphic site control, the chirality of the catalyst's active site is the determining factor. mdpi.com
Different metal complexes exhibit varying degrees of stereoselectivity:
Iron (Fe): An Iron(III)-salalen complex has been shown to be an effective catalyst for the ROP of racemic lactide, producing a moderately isotactic polymer. The degree of stereoselectivity was found to be temperature-dependent, with higher isotacticity achieved at lower temperatures, although this came at the cost of reduced activity. mdpi.com
Zirconium (Zr): Chiral Schiff-base zirconium complexes have been utilized to catalyze the ROP of racemic lactide, yielding heterotactic polymers. The stereocontrol in this system is attributed to the catalyst's structure, as different catalyst configurations consistently produced polymers with a narrow range of heterotacticity (Pr values of 0.68–0.71). mdpi.com
Zinc (Zn): Zinc complexes featuring β-diiminate (BDI) ligands are known to facilitate the controlled ROP of cyclic esters through a coordination-insertion mechanism. frontiersin.org More advanced systems, using a selected zinc complex with an achiral ligand in photoredox Ni/Ir catalysis, have successfully produced highly isotactic stereoblock polyesters from racemic O-carboxyanhydrides, which are structurally related to this compound. nih.gov This demonstrates the potential of zinc-based systems to achieve high levels of stereocontrol.
Control of Polymer Architecture
The metal center is also instrumental in defining the final polymer architecture, including its molecular weight (M_n) and molecular weight distribution, often expressed as the polydispersity index (PDI, M_w/M_n). A "living" or controlled polymerization is characterized by a linear growth of molecular weight with monomer conversion and results in polymers with a narrow PDI (typically below 1.2).
The structure of the metal catalyst directly influences these outcomes:
Titanium (Ti): Titanium complexes with Schiff base ligands have demonstrated high efficiency in the ROP of ε-caprolactone (this compound). The activity of these catalysts is influenced by the steric bulk of the ligands, with larger substituents on the aromatic ring leading to faster polymerization rates. mdpi.com
Yttrium (Y): Amino-alkoxy-bis(phenolate) yttrium catalysts have been investigated for the ROP of seven-membered lactones, including derivatives of this compound. These studies revealed that the substitution pattern on the monomer ring significantly affects the polymerization kinetics and the degree of control. nih.gov Yttrium complexes have also shown higher activity and heteroselectivity than analogous scandium complexes in the ROP of racemic lactide. rsc.org
Bimetallic Systems: The use of catalysts containing two metal centers can lead to enhanced performance. For certain dinuclear nickel-lanthanide catalysts used in lactide ROP, the catalytic efficiency was found to decrease as the distance between the two metal centers increased, highlighting the importance of the structural arrangement in bimetallic systems. mdpi.com
The following table summarizes the performance of various metal centers in the ring-opening polymerization of this compound (ε-caprolactone) and related cyclic esters, illustrating the role of the metal in controlling polymer properties.
| Metal Center/Catalyst System | Monomer | Key Findings on Stereocontrol/Architecture | Resulting Tacticity | PDI (Mw/Mn) | Source |
|---|---|---|---|---|---|
| Titanium (Ti) Schiff Base Complexes | ε-Caprolactone | Activity increases with steric bulk on the ligand. Achieved >90% conversion in minutes. | Not Specified | 1.13–1.48 | mdpi.com |
| Zirconium (Zr) Chiral Schiff Base Complexes | rac-Lactide | Catalyst structure controls stereochemistry, independent of the catalyst's optical configuration. | Heterotactic (Pr = 0.68–0.71) | 1.06–1.18 | mdpi.com |
| Iron (Fe-III) Salalen Complex | rac-Lactide | Moderate isotactic selectivity; stereoselectivity decreases at higher temperatures. | Isotactic (Pm up to 0.73) | 1.08–1.28 | mdpi.com |
| Zinc (Zn) β-Diiminate Complexes | O-Carboxyanhydrides | Mediates controlled ROP via coordination-insertion mechanism. | Isotactic | <1.1 | frontiersin.org |
| Yttrium (Y) Amino-Alkoxy-Bis(Phenolate) Catalyst | Substituted Seven-Membered Lactones | Polymerization kinetics are highly sensitive to the monomer's substituent pattern. | Not Specified | ~1.1 | nih.gov |
| Scandium (Sc) Anilido-Oxazoline Complexes | rac-Lactide | Exhibited outstanding activity with high turnover frequencies (TOFs). | Heteroselective | 1.39–2.13 | rsc.org |
Catalytic Systems for Oxocan 2 One Polymerization
Lewis Acid Catalysts for ROP of Oxocan-2-one
Lewis acids are effective catalysts for the ROP of lactones, activating the monomer for nucleophilic attack. This activation typically involves the coordination of the Lewis acid to the carbonyl oxygen of the lactone, thereby increasing its electrophilicity.
Metal-Based Lewis Acids (e.g., Tin, Zinc, Aluminum Complexes)
A variety of metal-based Lewis acids have been investigated for the ROP of lactones, including those based on tin, zinc, and aluminum. While much of the research has centered on smaller lactones like lactide and caprolactone, the principles are applicable to this compound. For instance, tin(II) octanoate (B1194180) (Sn(Oct)₂) is a widely used catalyst in the industrial production of polylactide (PLA) due to its effectiveness. nih.gov However, concerns about the cytotoxicity of tin residues have prompted the search for alternatives. nih.gov
Complexes of zinc and aluminum have also shown considerable promise. For example, zinc complexes combined with N-heterocyclic carbenes (NHCs) have been used to polymerize β-butyrolactone. mdpi.com Similarly, aluminum complexes are known to be active in the ROP of various cyclic esters. frontiersin.org The catalytic activity of these metal-based Lewis acids is often influenced by the nature of the ligands attached to the metal center, which can be tuned to control the polymerization process. nih.gov
Table 1: Examples of Metal-Based Lewis Acids in Lactone ROP
| Metal Center | Catalyst Example | Monomer(s) | Key Findings |
|---|---|---|---|
| Tin | Tin(II) octanoate (Sn(Oct)₂) | Lactide | Industrially prevalent, but concerns over cytotoxicity exist. nih.gov |
| Zinc | Zn(C₆F₅)₂ with NHCs | β-Butyrolactone | Mediates controlled polymerization. mdpi.com |
Boron-Based Lewis Acids and Their Derivatives
Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as highly effective metal-free catalysts for the ROP of epoxides and lactones. researchgate.net Their strong Lewis acidity allows for the activation of monomers under mild conditions. researchgate.net For instance, B(C₆F₅)₃ has been successfully used in the polymerization of propylene (B89431) oxide, demonstrating that its catalytic activity is strongly dependent on its Lewis acidity. researchgate.net
Furthermore, the combination of boron-based Lewis acids with Lewis bases, forming Lewis pairs, has shown to be a powerful strategy for controlled polymerization. nih.govrsc.org This approach allows for the activation of both the monomer (by the Lewis acid) and the initiator/propagating chain end (by the Lewis base), leading to enhanced control over the polymerization. mdpi.com For example, a Lewis pair system of triethylborane (B153662) (Et₃B) and tetrabutylphosphonium (B1682233) bromide (TBPBr) was effective for the ROP of 1,2-butylene oxide, a sterically hindered monomer. rsc.org This suggests that similar systems could be highly effective for the polymerization of the larger this compound ring.
Table 2: Boron-Based Lewis Acids in ROP
| Catalyst | Monomer(s) | Key Features |
|---|---|---|
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Propylene Oxide | High activity due to strong Lewis acidity. researchgate.net |
Organocatalytic Approaches to this compound Polymerization
Organocatalysis offers a metal-free alternative for lactone ROP, which is particularly advantageous for biomedical applications where metal contamination is a concern. magtech.com.cn These catalysts operate through various mechanisms, including Brønsted acid/base catalysis and nucleophilic catalysis.
Brønsted Acid and Base Organocatalysts
Strong Brønsted acids and bases can effectively catalyze the ROP of lactones. sci-hub.se For instance, strong organobases have been shown to be effective for the ROP of various lactones. sci-hub.se However, achieving a balance between high catalytic activity and selectivity can be challenging with monofunctional catalysts. sci-hub.se
N-Heterocyclic Carbenes (NHCs) in Lactone ROP
N-Heterocyclic carbenes (NHCs) are a class of potent nucleophilic organocatalysts that have been successfully employed in the ROP of various lactones. researchgate.net Their high nucleophilicity allows them to efficiently initiate polymerization by attacking the carbonyl carbon of the lactone. The steric and electronic properties of the NHC can be tuned by modifying the substituents on the heterocyclic ring, thereby influencing the catalytic activity and control over the polymerization. rsc.org For example, sterically unencumbered NHCs have been found to be highly effective for the living ROP of ε-caprolactone, yielding polymers with controlled molecular weights and low polydispersities. researchgate.net
Bifunctional Organocatalysts for Enhanced Control
Bifunctional organocatalysts, which possess both a hydrogen-bond donating and a hydrogen-bond accepting site, have emerged as a highly effective strategy for controlled ROP of lactones. acs.orgrsc.org This dual activation mechanism involves the simultaneous activation of the monomer by the hydrogen-bond donor (e.g., a thiourea (B124793) or urea (B33335) group) and the initiating alcohol by the hydrogen-bond acceptor (e.g., an amine or a phosphazene base). acs.orgrsc.org This synergistic activation promotes the reaction between the monomer and the growing polymer chain while minimizing side reactions like transesterification. sci-hub.se
A prominent example is the thiourea-amine bifunctional catalyst, which has demonstrated excellent control over the ROP of lactide. acs.org Similarly, ionic organocatalysts prepared from the reaction of a (thio)urea and a strong base like tetra-n-butyl ammonium (B1175870) hydroxide (B78521) have shown high efficiency and selectivity for the ROP of various lactones. sci-hub.se The performance of these bifunctional systems can be readily tuned by altering the structure of the catalyst components and the reaction conditions. sci-hub.se
Table 3: Organocatalytic Systems for Lactone ROP
| Catalyst Type | Example(s) | Mechanism | Key Advantages |
|---|---|---|---|
| Brønsted Acid/Base | Strong organobases | General acid/base catalysis | Metal-free. sci-hub.se |
| N-Heterocyclic Carbenes (NHCs) | Imidazolin-2-ylidene derivatives | Nucleophilic catalysis | High activity, tunable properties. researchgate.netrsc.org |
Heterogeneous Catalysis in this compound Polymerization
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the polymer product, which simplifies purification and allows for catalyst recycling. This is crucial for producing medical-grade polymers where low metal contamination is required and for improving the economic and environmental sustainability of the process. The development of robust heterogeneous catalysts often involves immobilizing an active species onto a solid support. researchgate.net
The immobilization of active catalytic centers onto solid supports is a key strategy for heterogenization. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene. rsc.org These supported catalysts are particularly well-suited for use in continuous flow reactors, which can offer enhanced process control, faster reaction times, and higher throughput compared to batch reactors. nih.govnist.gov
For the ROP of lactones, various metal complexes have been successfully immobilized. For instance, zinc, tin, and aluminum complexes attached to polystyrene supports have demonstrated high activity and excellent control over the polymerization of L-lactide, achieving low dispersity and high molecular weights. rsc.org Similarly, organotin dichlorides grafted onto polystyrene have been used as recyclable catalysts for the ROP of ε-caprolactone. nih.gov Another approach involves using enzymes, such as lipase (B570770) from Candida antarctica, immobilized on solid supports. This method has been successfully demonstrated for the continuous flow polymerization of ε-caprolactone in a microreactor, yielding high molecular weight polycaprolactone (B3415563) more rapidly than in traditional batch setups. nih.govnist.gov
The choice of support material is critical, as acidic supports like silica can sometimes increase undesirable side reactions like transesterification, affecting the control over the final polymer's properties. rsc.org Polymeric supports are often favored as they are typically non-acidic and can be tailored for better compatibility with the reaction medium. rsc.org
| Catalyst System | Support Material | Monomer | Key Findings | Reference |
| PS-LHSnOct | Polystyrene (PS) | L-Lactide | Achieved ~90% conversion in 2.3 hours with excellent molecular weight control (ĐM ~1.15). Catalyst could be reused. | rsc.org |
| PS-LHZnOAc | Polystyrene (PS) | L-Lactide | High conversion (84%) with narrow dispersity (ĐM = 1.23). Favorable compared to silica-supported equivalents. | rsc.org |
| Organotin dichloride | Polystyrene (PS) | ε-Caprolactone | Effective recyclable catalyst. Spacer length between catalyst and support was crucial for stability and recycling. | nih.gov |
| Immobilized Lipase B | Solid Support | ε-Caprolactone | First demonstration of solid-supported enzyme-catalyzed polymerization in continuous flow mode. Achieved faster polymerization and higher molecular weight than batch reactors. | nih.govnist.gov |
| Metal Complexes (Ti, Al, Zn, Mg) | Mesoporous Silica (SBA-15) | ε-Caprolactone | Heterogeneous catalysts produced poly(ε-caprolactone) with narrow molecular weight distributions, proceeding via a coordination-insertion mechanism. | google.co.ukresearchgate.net |
This table presents data on supported catalysts for the ring-opening polymerization of lactones, primarily L-lactide and ε-caprolactone, which serve as models for this compound.
Nanostructured catalysts, which include nanoparticles and materials with nanoscale porosity like metal-organic frameworks (MOFs), represent a frontier in heterogeneous catalysis. Their exceptionally high surface-area-to-volume ratio provides a greater number of accessible active sites, often leading to enhanced catalytic activity. diva-portal.orgmdpi.com
Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have been employed as highly effective heterogeneous catalysts for the ROP of ε-caprolactone without needing a co-catalyst. researchgate.net The catalytic activity of ZIFs can be tuned by altering the metal centers (e.g., Zn, Co) and by creating bimetallic structures. researchgate.net Another innovative approach is the use of "grafting from" techniques, where polymerization is initiated from the surface of a nanostructured material. For example, surface-initiated ROP of ε-caprolactone from nanopaper (composed of nanofibrillated cellulose) with a high surface area resulted in a significantly higher amount of grafted polymer compared to a low-surface-area filter paper, demonstrating the direct impact of nanostructuring. diva-portal.org Furthermore, hybrid microgels containing silver nanoparticles have shown catalytic activity, where the polymer network stabilizes the nanoparticles and the activity can be tuned by the composition of the microgel. jcsp.org.pk
| Catalyst Type | Specific Example | Monomer | Key Findings on Efficacy | Reference |
| Metal-Organic Framework (MOF) | ZIF-67 (Cobalt-based) | ε-Caprolactone | Acted as an effective heterogeneous catalyst due to its macroporous structure and good thermal/chemical stability. | researchgate.net |
| Metal-Organic Framework (MOF) | ZnO dispersed in N-doped carbon (from Zn-DABCO MOF) | ε-Caprolactone | Displayed excellent catalytic activity, which was dependent on the thermal treatment temperature of the MOF precursor. | researchgate.net |
| Surface-Initiated Catalyst | Sn(Oct)2 on Nanopaper | ε-Caprolactone | High surface area (~300 m²/g) of nanopaper led to high grafted polymer content (79 wt%) compared to filter paper (2-3 wt%). | diva-portal.org |
| Nanoparticle Hybrid | Silver Nanoparticles in Hybrid Microgels | - (Used for reduction reactions as a model) | Catalytic activity was enhanced with increased functional monomer content in the microgel, demonstrating tunability. | jcsp.org.pk |
| Double Metal Cyanide (DMC) | Zinc hexacyanocobaltate | ε-Caprolactone | Highly stable and reusable heterogeneous catalyst for solvent-free ROP, proceeding via a coordination polymerization mechanism. | mdpi.com |
This table summarizes the efficacy of various nanostructured catalysts for the ring-opening polymerization of ε-caprolactone, a model for this compound.
Supported Catalysts for Continuous Polymerization
Catalyst Design Principles and Structure-Activity Relationships
The rational design of catalysts is paramount for achieving precise control over the polymerization process, influencing factors such as reaction rate, polymer molecular weight, dispersity, and stereochemistry. Understanding the relationship between a catalyst's structure and its activity (Structure-Activity Relationship, SAR) allows for the targeted development of catalysts with desired performance characteristics. uri.edursc.org
In metal-catalyzed ROP, the ligand framework surrounding the metal center plays a crucial role in determining the catalyst's behavior. By systematically modifying the steric and electronic properties of the ligand, the catalyst's performance can be finely tuned. mdpi.comtennessee.edu
For instance, in the ROP of lactones, the introduction of redox-active moieties into the ligand scaffold allows for the catalytic activity to be switched on or off by changing the oxidation state of the complex. mdpi.com An iron(II) complex with a bis(imino)pyridine ligand was active for lactide ROP, but became inert upon oxidation to iron(III). Conversely, a pincer-type iron complex was only active in its oxidized iron(III) state for ε-caprolactone ROP. mdpi.com The electrophilicity of the metal center, which is modulated by the ligand, is another critical parameter. The development of planar bismuth triamide complexes has created a tunable platform where Lewis acidity can be adjusted by varying ligand features, leading to highly effective catalysts for the ROP of ε-caprolactone and lactide. chemrxiv.orgrsc.org Organocatalytic systems, such as those combining N-heterocyclic olefins (NHOs) with thioureas/ureas, also exhibit clear structure-activity relationships, where the basicity of the NHO and the acidity of the thiourea/urea component directly impact catalytic performance and even the reaction mechanism. rsc.orgrsc.org
| Catalyst/Ligand Family | Monomer(s) | Ligand Modification and Effect on Performance | Reference |
| Bis(imino)pyridine Iron Complexes | Lactide (LA), ε-Caprolactone (ε-CL) | Redox state of the complex (FeII vs. FeIII), controlled by the ligand, switches catalytic activity on or off depending on the monomer. | mdpi.com |
| Planar Bismuth Triamides | ε-CL, rac-Lactide | Steric and electronic features of the triamide ligand tune the Lewis acidity of the bismuth center, impacting catalytic efficacy. | chemrxiv.orgrsc.org |
| N-heterocyclic olefin (NHO) / (Thio)urea (TU/U) | δ-Valerolactone, ε-CL, rac-LA | The basicity of the NHO and the acidity of the TU/U co-catalyst are directly correlated with catalytic activity. The mechanism can shift based on the pKa of the TU/U. | rsc.orgrsc.org |
| Salan/Salalen Rare-Earth Metals | rac-β-Butyrolactone | Ortho-substituents on the ligand framework dictate the stereochemistry of the resulting polymer, producing either isotactic or syndiotactic products. | researchgate.net |
| Ferrous Acetate (B1210297) with Amide Adjuncts | Lactide | Addition of non-polymerizable amides as ligands increases the solubility and activity of the Fe(OAc)2 catalyst, enabling ROP at much lower temperatures. | frontiersin.org |
This table illustrates how ligand design principles are applied to tune catalytic performance in the ring-opening polymerization of various lactones.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for catalyst design. onu.edu These methods provide deep mechanistic insight that is often difficult to obtain experimentally, allowing researchers to visualize transition states, calculate activation barriers, and understand the factors that control catalyst activity and selectivity. mdpi.comnih.gov
For lactone ROP, DFT has been used to elucidate the operative mechanism, often distinguishing between a "coordination-insertion" pathway and an "activated monomer" pathway. nih.govmdpi.com For example, DFT studies on aluminum ketiminate complexes revealed why the ROP of ε-caprolactone and L-lactide have different rate-determining steps and require different reaction temperatures. For ε-CL, the insertion of the alkoxide into the monomer is rate-limiting, whereas for L-lactide, it is the subsequent C–O bond cleavage. nih.gov Computational studies have also been crucial in understanding organocatalytic systems. For a catalyst system combining an alkoxide with a thiourea, DFT calculations showed a bifunctional mechanism where the thiourea anion activates both the monomer's carbonyl group and the alcohol initiator, explaining the high rates and selectivity observed. nih.gov These predictive capabilities enable the in silico screening of potential catalysts, saving significant experimental time and resources by identifying the most promising candidates for synthesis and testing. onu.edu
| Catalyst System | Monomer(s) | Computational Method | Key Mechanistic Insights from Study | Reference |
| Aluminum Ketiminate Complexes | ε-Caprolactone (ε-CL), L-Lactide (LA) | DFT | Revealed different rate-determining steps for ε-CL (alkoxide insertion) and L-LA (C-O bond cleavage), explaining different required reaction temperatures. | nih.gov |
| BHT-Mg Complexes | ε-CL, L-LA, Methyl Ethylene (B1197577) Phosphate (B84403) | DFT | Modeled copolymerization profiles and helped establish a preference for a mononuclear reaction mechanism when ethylene phosphates are involved. | mdpi.com |
| Anionic Urea Catalysts | Lactones | DFT | Probed the catalytic cycle to understand how electronic and steric properties of the catalyst affect reactivity, guiding the design of new catalysts. | onu.edu |
| Alkoxide / Thiourea Systems | L-Lactide | DFT | Indicated a bifunctional mechanism where the thioimidate activates both the monomer and the polymer chain end, explaining high selectivity. | nih.gov |
| TBD Organocatalyst | Lactide | DFT | Compared different mechanistic pathways (amide vs. hydrogen-bonded), concluding that a bifunctional activation via hydrogen bonding is the lower energy path. | mdpi.com |
This table highlights key findings from DFT and other computational studies on the mechanisms of ring-opening polymerization for various lactones.
Copolymerization Studies Involving Oxocan 2 One
Statistical Copolymerization of Oxocan-2-one with Other Cyclic Monomers
Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a polymer chain where the monomer units are arranged in a statistical, or often random, sequence. This approach is a powerful tool for modifying the properties of PCL, such as its crystallinity, degradation rate, and mechanical characteristics, by incorporating different monomer units into the polymer backbone. acs.org
Reactivity Ratios and Monomer Sequence Distribution
The microstructure of a copolymer is fundamentally governed by the reactivity ratios of the comonomers, denoted as r1 and r2. These ratios quantify the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. nih.gov The copolymerization of this compound (M1) with various cyclic esters, such as lactide (LA, M2) or ε-decalactone (DL, M2), has been investigated to determine these parameters.
For instance, in the copolymerization of this compound and D,L-lactide promoted by certain pyrrolylpyridylamido aluminum complexes, the reactivity ratios were found to be r(CL) = 1.36 and r(LA) = 1.17. acs.org Since the product of these ratios (r(CL) x r(LA) ≈ 1.59) is greater than 1, it suggests a tendency towards a blocky or gradient structure rather than a purely random one. However, other studies using different catalysts, such as salen aluminum complexes, reported values of r(LA) = 1.17 and r(CL) = 0.80 for copolymerization with L-lactide, indicating a more random incorporation. rsc.org The product of these reactivity ratios (r(LA) x r(CL) = 0.94) is close to 1, which is characteristic of ideal random copolymerization. rsc.org
The monomer sequence distribution is a direct consequence of these reactivity ratios. google.com When one monomer is significantly more reactive, it is consumed faster, leading to a gradient copolymer where the initial part of the chain is rich in the more reactive monomer. nsf.gov In the case of this compound and ε-decalactone copolymerization, the reactivity ratios were determined as r(CL) = 5.9 and r(DL) = 0.03, showing that this compound is preferentially incorporated. nsf.govrsc.org This significant difference in reactivity leads to a gradient microstructure. nsf.gov Conversely, when the reactivity ratios are close to each other and their product is near unity, a more random sequence distribution is achieved. acs.orgrsc.org The average sequence lengths of the monomer units, which can be determined by NMR spectroscopy, provide further insight into the copolymer's microstructure. nih.govrsc.orggoogle.com
| Comonomer (M2) | Catalyst System | r(this compound) (r1) | r(M2) | r1 x r2 | Copolymer Type | Reference |
| D,L-Lactide | Pyrrolylpyridylamido Al Complex | 1.36 | 1.17 | 1.59 | Random/Gradient | acs.org |
| L-Lactide | Salen Al Complex | 0.80 | 1.17 | 0.94 | Random | rsc.org |
| ε-Decalactone | Tin(II) Octoate | 5.9 | 0.03 | 0.18 | Gradient | nsf.govrsc.org |
| L-Lactide | Homosalen-Al Complex | - | - | 0.80 | Random (alternating tendency) | acs.org |
| L-Lactide | Zinc Pincer Complex | 1.5 - 2.5 | 1.3 - 4.1 | >1 | Random/Blocky | nih.gov |
Impact of Comonomer Structure on Polymerization Kinetics
The chemical structure of the comonomer has a profound effect on the kinetics of copolymerization with this compound. This influence manifests in the polymerization rate and the properties of the resulting copolymer. Since lactide and ε-caprolactone exhibit different reactivities, the resulting copolymer often possesses a block-like structure, with the length of these blocks being dependent on polymerization conditions. google.com
For example, the copolymerization of this compound with ε-decalactone, a structurally similar but bulkier lactone, demonstrates a significant kinetic difference. This compound is much more reactive, leading to its faster incorporation. nsf.gov The presence of the bulky ε-decalactone units in the copolymer chain also disrupts the regular structure of PCL, leading to a decrease in crystallinity and melting point. Copolymers with more than 31 mol% of ε-decalactone were found to be completely amorphous. nsf.govrsc.org
Similarly, in the copolymerization with trimethylene carbonate (TMC), the different polymerization rates of the monomers can result in a gradient copolymer. mdpi.com The incorporation of TMC units affects the crystallization kinetics of the PCL segments, with the melting point and crystallinity decreasing as the TMC composition increases. rsc.org The structure of the catalyst also plays a crucial role; studies on salen-aluminum complexes have shown that the geometry of the ligand, influenced by the length of its linker, can significantly alter the rate of polymerization. nih.gov
Block Copolymerization Strategies using this compound
Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). Poly(ε-caprolactone)-based block copolymers are of great interest as they combine the properties of PCL (e.g., biodegradability) with those of other polymers, enabling the creation of materials for advanced applications like drug delivery and nanotechnology. nih.govrsc.org
Sequential Monomer Addition Techniques
A primary strategy for synthesizing well-defined block copolymers is the sequential addition of monomers in a living polymerization system. nih.govrsc.org This method involves polymerizing the first monomer to completion to form a living polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer.
This one-pot synthesis is highly effective for monomers that can be polymerized by the same mechanism, such as the ring-opening polymerization of different cyclic esters. For example, block copolymers of this compound and lactide have been successfully synthesized by adding the second monomer after the first has been fully consumed. nih.govrsc.org This approach has been used to create various microstructures, including diblock and multiblock copolymers with precise control over the block lengths. nih.gov However, challenges can arise if the catalyst promotes transesterification reactions, which can scramble the monomer sequences and lead to random or tapered copolymers instead of distinct blocks. kaust.edu.sa Careful selection of the catalyst and reaction conditions is therefore critical to maintain the block structure. rsc.org
Living Polymerization for Controlled Block Formation
Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. itu.edu.tr This characteristic is essential for the synthesis of block copolymers with controlled molecular weights and narrow molecular weight distributions (low dispersity). rsc.orgitu.edu.tr The living ring-opening polymerization (ROP) of this compound is the most common method to achieve this control.
Various catalytic systems have been developed to facilitate the living ROP of this compound and other cyclic esters. These include catalysts based on tin, aluminum, yttrium, magnesium, and zinc. nih.govrsc.orgnih.govnih.gov For example, a magnesium complex has been shown to catalyze the living and immortal homopolymerization of lactides and this compound, enabling the precise synthesis of block-stereoblock copolymers via sequential addition. nih.gov Kinetic studies of these polymerizations often show a linear relationship between the logarithm of the initial to instantaneous monomer concentration versus time, and a linear increase in molecular weight with conversion, confirming the living nature of the process. nih.gov This level of control is paramount for creating well-defined block architectures. rsc.orgrsc.org
Macroinitiator Synthesis and Chain Extension
An alternative and widely used route to PCL-based block copolymers involves the use of a macroinitiator. In this "grafting from" approach, a pre-synthesized polymer with a reactive end-group (the macroinitiator) is used to initiate the ring-opening polymerization of this compound. nih.gov
A prevalent example is the use of monomethoxy poly(ethylene glycol) (mPEG-OH) or other hydroxyl-terminated PEGs as macroinitiators. nih.govnih.govcapes.gov.br The hydroxyl end-group of PEG initiates the ROP of this compound, typically catalyzed by stannous octoate, to form amphiphilic PEG-b-PCL diblock copolymers. nih.govlew.ro These copolymers are particularly valuable in biomedical applications due to the combination of the hydrophilic, protein-repellent PEG block and the hydrophobic, biodegradable PCL block. nih.gov
Other functional polymers can also be used as macroinitiators. For instance, a hydroxyl-terminated poly(N-vinylcaprolactam) has been used to initiate the ROP of ε-caprolactone to synthesize thermo-responsive block copolymers. researchgate.net Furthermore, novel macrophotoinitiators containing photo-reactive groups have been synthesized. These PCL-based macroinitiators can then be used to initiate the radical polymerization of a second monomer, such as methyl methacrylate, upon UV irradiation, demonstrating a transformation reaction to create block copolymers from monomers that polymerize via different mechanisms. researchgate.net
Graft Copolymerization with this compound Derived Polymers
Graft copolymers are a class of branched macromolecules composed of a main polymer chain (the backbone) to which one or more side chains (the grafts) are attached. When polymers derived from this compound, i.e., poly(this compound), are used as the side chains, the resulting graft copolymers can exhibit a unique combination of properties. The synthesis of such materials primarily relies on two strategic approaches: "grafting from" and "grafting to". cmu.edumdpi.com
The methodologies for synthesizing graft copolymers are broadly categorized into "grafting from", "grafting to", and "grafting through". cmu.edumdpi.com The first two are most common for creating structures with poly(this compound) grafts.
The "grafting from" approach, also known as surface-initiated polymerization (SIP), involves growing the side chains directly from initiation sites that have been incorporated along a pre-existing polymer backbone. mdpi.com In the context of this compound, this would mean a macroinitiator backbone is first synthesized, and then the ring-opening polymerization (ROP) of this compound is initiated from these sites. This method generally allows for a higher grafting density, as the steric hindrance associated with attaching large, pre-formed polymer chains is avoided. cmu.edu The synthesis of bottlebrush copolymers, where the side chains are densely grafted, often employs this technique. cmu.eduresearchgate.net For instance, a backbone polymer could be functionalized with hydroxyl groups, which can then initiate the ROP of lactones like this compound. beilstein-journals.org
The "grafting to" approach involves attaching fully formed polymer chains to a reactive backbone. mdpi.com For this to occur, a poly(this compound) chain with a reactive end-group is first synthesized separately. This end-functionalized polymer is then coupled to a polymer backbone containing complementary reactive sites. cmu.edu A significant advantage of this method is the ability to thoroughly characterize both the backbone and the side chains before the final grafting reaction. However, as the grafting reaction proceeds, steric hindrance from already attached chains can increasingly impede the coupling of subsequent chains, often resulting in a lower grafting density compared to the "grafting from" method. nih.gov Highly efficient coupling chemistries, such as "click chemistry," are often employed to maximize the grafting density in this approach. nih.gov
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Grafting From | Polymer grafts are grown from initiator sites along the backbone. mdpi.com | - High grafting density possible.
| - Difficult to characterize grafted chains directly.
|
| Grafting To | Pre-synthesized polymer grafts are attached to the backbone. mdpi.com | - Backbone and grafts can be fully characterized prior to coupling. cmu.edu | - Steric hindrance can limit grafting density. nih.gov |
The successful synthesis of graft copolymers hinges on the careful design and preparation of a functionalized polymer backbone. This backbone must contain specific chemical groups that can either initiate polymerization ("grafting from") or react with pre-formed polymer chains ("grafting to"). mdpi.com
For the "grafting from" method, a polymer backbone is prepared with monomer units that contain functionalities capable of initiating the ROP of this compound. cmu.edu A common strategy involves creating a macroinitiator. For example, a polymer like poly(2-hydroxyethyl methacrylate) (PHEMA) can be synthesized, where the hydroxyl side groups can act as initiators for the ROP of lactones. cmu.edu In a more complex architecture, a dual-functional macroinitiator can be created. For instance, a block copolymer can be prepared where one block contains initiating sites for Atom Transfer Radical Polymerization (ATRP) and the other contains sites for ROP, allowing for the synthesis of hetero-grafted brush copolymers. cmu.edu
For the "grafting to" method, the backbone must be functionalized with groups that can undergo a high-efficiency coupling reaction. mdpi.com A versatile approach is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In one example, a polypeptide backbone was synthesized with alkyne-containing side chains. nih.gov Separately, azide-terminated polymer chains were prepared. The subsequent "clicking" of the azide-terminated grafts onto the alkyne-functionalized backbone resulted in a highly functionalized graft copolymer with high grafting efficiency. nih.gov This strategy ensures that the backbone's structure, such as a natural α-helical conformation, is maintained. nih.gov
| Grafting Method | Backbone Functionalization Strategy | Example Functional Groups | Reference Reaction |
|---|---|---|---|
| Grafting From | Incorporate initiator sites into the backbone. cmu.edu | - Hydroxyl (-OH) groups
| Ring-Opening Polymerization (ROP) of lactones. cmu.edubeilstein-journals.org Atom Transfer Radical Polymerization (ATRP). researchgate.net |
| Grafting To | Incorporate reactive coupling sites into the backbone. mdpi.com | - Alkyne groups
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction. nih.gov |
"Grafting From" and "Grafting To" Approaches
Terpolymerization and Multi-Monomer Systems Incorporating this compound
Terpolymerization, the simultaneous polymerization of three distinct monomers, and more complex multi-monomer systems offer a powerful route to create functional polymers with precisely tailored properties. semanticscholar.org Incorporating this compound into such systems can introduce biodegradability and modify the thermal and mechanical properties of the final material. The key challenges in these systems are managing the complex reaction kinetics and controlling the final polymer composition and architecture. sciepublish.com
In any copolymerization, the composition of the final polymer is highly dependent on the initial monomer feed composition and the relative reactivity ratios of the monomers. sapub.orgrsc.org In a multi-monomer system, these relationships become significantly more complex. The instantaneous composition of the polymer being formed is dictated by the concentration of each monomer in the feed and their respective reactivity ratios. rsc.org
| Monomer Feed Composition (Molar Ratio) | Anticipated Polymer Characteristic | Controlling Factors |
|---|---|---|
| High this compound Content | Increased flexibility and biodegradability. | Reactivity ratio of this compound relative to co-monomers. |
| Equimolar Monomer Feed | Potential for alternating or random copolymer depending on reactivity ratios. researchgate.net | Tendency for cross-propagation vs. homo-propagation. |
| Azeotropic Composition | Polymer composition remains constant and equal to the feed composition throughout the reaction. sapub.org | Specific monomer reactivity ratios (r1 < 1, r2 < 1). |
Achieving control over the macromolecular architecture (e.g., random, block, gradient) in a one-pot multicomponent polymerization is a significant synthetic challenge. sciepublish.comadvancedsciencenews.com The choice of catalytic system and reaction strategy is crucial.
One-pot, one-step strategies involve mixing all monomers and catalysts together from the outset. sciepublish.com This approach is efficient but can lead to random or multiblock copolymers, as the monomer with the fastest reaction rate will be consumed first. sciepublish.com For example, in a metal-free terpolymerization of propylene (B89431) oxide (PO), ʟ-lactide (LA), and CO₂, the much faster ring-opening polymerization of LA compared to the copolymerization of PO/CO₂ can lead to severe transesterification and low molecular weight products. sciepublish.com
To gain greater control, a one-pot, two-step methodology can be applied. sciepublish.com In this approach, a first polymerization is carried out to form a macroinitiator, and then the subsequent monomer(s) are added to grow the next block(s). For a system involving this compound, one could first perform the copolymerization of two other monomers to create a living polymer chain, which then acts as a macroinitiator for the ring-opening polymerization of this compound. This sequential addition allows for the synthesis of well-defined block copolymers, such as diblock or triblock structures, with controlled segment lengths and narrow molecular weight distributions. sciepublish.com This method provides a pathway to high-molecular-weight terpolymers with improved properties, such as enhanced thermal stability, compared to their random or multiblock counterparts. sciepublish.com
Advanced Poly Oxocan 2 One and Copolymer Architectures
Synthesis of Star and Brush Polymers
The creation of non-linear polymer architectures like star and brush polymers significantly alters the physical and chemical properties of PCL compared to its linear counterpart.
Star Polymers are comprised of multiple linear PCL chains, or "arms," radiating from a central core. A primary synthesis route is the "core-first" method, where a multifunctional initiator is used to simultaneously initiate the ring-opening polymerization of ε-caprolactone from a central point. acs.org Various multifunctional molecules have been employed as initiators, including trimethylolpropane (B17298) (3 arms), pentaerythritol (B129877) (4 arms), dipentaerythritol (B87275) (6 arms), and poly(amidoamine) (PAMAM) dendrimers, which can have a high number of initiating sites (e.g., 32 arms). acs.orgnih.govacs.orgresearchgate.net The polymerization is typically catalyzed by stannous octoate (Sn(Oct)₂) or lanthanide compounds like lanthanum tris(2,6-di-tert-butyl-4-methylphenolate) (La(DBMP)₃). acs.orgacs.orgcjcatal.com This method allows for the synthesis of star-shaped PCL with a predictable number of arms and molecular weight proportional to the monomer-to-initiator ratio. acs.orgcjcatal.com The resulting star-shaped PCLs exhibit lower melting points, crystallinity, and decomposition temperatures compared to linear PCL of similar molecular weight. nih.gov
| Initiator/Core | Catalyst | Number of Arms | Key Findings |
| Poly(amidoamine) (PAMAM) Dendrimer | - | 32 | Produced star PCL with up to 32 arms; used to create amphiphilic star block copolymers (stPCL-PEG) for drug delivery. acs.org |
| Triethanolamine | La(DBMP)₃ | 3 | Successfully synthesized tri-arm star PCL; one catalyst molecule could coordinate with several initiator molecules. cjcatal.com |
| N,N,N′,N′-tetrakis-(2-hydroxyethyl) ethylenediamine (B42938) (HEA) | La(DBMP)₃ | 4 | Successfully synthesized tetra-arm star PCL. cjcatal.com |
| Dipentaerythritol | Sn(Oct)₂ | 6 | Used to create a six-arm PCL macroinitiator for subsequent atom transfer radical polymerization (ATRP). researchgate.net |
| Trimethylolpropane / Pentaerythritol | Sn(Oct)₂ | 3 / 4 | Synthesized hydroxy-terminated star PCLs that served as macroinitiators for block copolymerization. acs.org |
Brush Polymers , also known as bottlebrush polymers, feature polymeric side chains densely grafted onto a linear backbone. A common strategy to synthesize PCL-based brush polymers is the "grafting-through" method, which involves the Ring-Opening Metathesis Polymerization (ROMP) of macromonomers. sioc-journal.cnmdpi.com In this approach, a PCL chain with a polymerizable end-group, such as a norbornenyl moiety, is first synthesized. sioc-journal.cnmdpi.comtandfonline.com These PCL macromonomers are then polymerized via ROMP using a catalyst like the Grubbs' second-generation catalyst, resulting in a polymer with a polynorbornene backbone and dense PCL side chains. sioc-journal.cnmdpi.comtandfonline.com This technique allows for the creation of well-defined brush polymers and even more complex architectures like statistical or block copolymer brushes by copolymerizing different types of macromonomers. mdpi.com
Dendritic and Hyperbranched Architectures
Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. acs.org Unlike perfectly structured dendrimers, hyperbranched polymers possess a more irregular structure but have the advantage of being synthesized in a more straightforward one-pot reaction. acs.org
Hyperbranched Poly(ε-caprolactone) (HPCL) can be synthesized through several strategies. One method involves the self-condensing vinyl polymerization (SCVP) of a monomer that can both propagate and initiate, such as 2-methylene-1,3-dioxepane (B1205776) (MDO). mdpi.com This radical ring-opening polymerization, when combined with a reversible addition-fragmentation chain transfer (RAFT) agent, allows for the synthesis of HPCL with a controllable degree of branching. mdpi.com Increasing the degree of branching in these polymers leads to lower crystallinity and a faster degradation rate. mdpi.com
Another versatile approach is the polycondensation of AB₂-type macromonomers. acs.org In this method, linear PCL chains are first synthesized and then functionalized to create a monomer with one reactive "A" group (a carboxylic acid) and two reactive "B" groups (hydroxyls). acs.org These macromonomers are then condensed to form the hyperbranched structure. acs.org The molecular weight of the resulting HPCL can be controlled by adding a monofunctional "end-capper" during polymerization. acs.org Additionally, hyperbranched polyamides (HPPA) can be used as macro-initiators for the ROP of ε-caprolactone to create core-shell structures with an HPPA core and linear PCL arms. nih.gov
| Synthesis Method | Monomer / Precursor | Key Features |
| Self-Condensing Vinyl Polymerization (SCVP-RAFT) | 2-Methylene-1,3-dioxepane (MDO) | One-pot synthesis; degree of branching is tunable by adjusting monomer/RAFT agent ratio. mdpi.com |
| Polycondensation of AB₂ Macromonomers | α-carboxylic-ω-dihydroxy PCL | Versatile synthesis allowing for tailored properties; degree of branching found to be ~0.37. acs.org |
| ROP from Hyperbranched Macro-initiator | ε-caprolactone with hyperbranched polyamide (HPPA) | Forms a core-shell structure with an HPPA core and PCL shell. nih.gov |
| Combined ROP and "Click" Chemistry | PCL-based AB₂ macromonomer with azide (B81097)/alkyne groups | Azide-alkyne cycloaddition is used to link the macromonomers into a hyperbranched structure. mdpi.comfrontiersin.org |
These highly branched architectures result in unique properties, such as lower viscosity and improved solubility compared to linear analogues, making HPCL a candidate for applications like non-migrating plasticizers for PVC. acs.orgresearchgate.netnih.gov
Cyclization and Network Formation in Poly(oxocan-2-one) Systems
Cyclic Poly(ε-caprolactone) represents another unique topology, characterized by the absence of chain end groups. mdpi.com This structure leads to distinct physical properties compared to linear PCL. mdpi.com The synthesis of cyclic PCL is typically achieved through ring-closure strategies of a linear telechelic precursor (a polymer with two reactive end groups). qut.edu.au To favor intramolecular cyclization over intermolecular reactions, the reactions are performed under high-dilution conditions. mdpi.com Efficient methods for cyclization include "click" chemistry, such as the intramolecular cycloaddition of a linear PCL precursor containing both an azide and an alkyne end group. mdpi.com
Network Formation in PCL involves crosslinking polymer chains to form a three-dimensional, insoluble structure. These networks can exhibit enhanced mechanical properties and controlled degradation profiles. Several methods exist for crosslinking PCL:
Radiation Crosslinking : PCL can be crosslinked using electron beam or gamma irradiation, often in the presence of a polyfunctional monomer or crosslinking agent like triallyl isocyanurate (TAIC) to improve efficiency. researchgate.net Without a crosslinking agent, chain scission can compete with crosslinking. researchgate.net
Photo-crosslinking : This method involves exposing a functionalized PCL to UV light, typically with a photoinitiator. nih.gov A common precursor is poly(caprolactone fumarate) (PCLF), an unsaturated polyester (B1180765) synthesized from PCL diol and fumaryl (B14642384) chloride. nih.gov The double bonds in the fumarate (B1241708) units can undergo radical polymerization to form a network. nih.gov Another approach involves synthesizing PCL copolymers with pendant acrylate (B77674) groups, which can then be crosslinked via UV-initiated radical polymerization to form elastomeric networks. nih.gov
Chemical Crosslinking : Bifunctional reactive derivatives of PCL can be used to form networks. For example, a PCL derivative with isocyanate end groups (PCL-DI) can react with collagen to form crosslinked biocomposite sponges. chalcogen.ro
| Crosslinking Method | Precursor/System | Mechanism | Key Feature |
| Radiation | PCL with triallyl isocyanurate (TAIC) | Radical formation via high-energy irradiation | Allows for bulk crosslinking of PCL. researchgate.net |
| Photo-crosslinking | Poly(caprolactone fumarate) (PCLF) | Radical polymerization of fumarate double bonds | Fast, in-situ hardening possible. nih.gov |
| Photo-crosslinking | PCL with pendant acrylate groups | Radical polymerization of acrylate groups | Creates compliant, elastomeric networks with shape-memory behavior. nih.gov |
| Thiol-yne Photo-crosslinking | Poly(4-methyl-ε-caprolactone) dialkynylate | Step-growth thiol-yne addition | Creates homogeneous networks with high resilience and fatigue resistance. nih.gov |
| Chemical Crosslinking | PCL-diisocyanate and Collagen | Reaction of isocyanate with amine/hydroxyl groups | Forms hybrid biocomposite networks. chalcogen.ro |
Functionalization Strategies for Poly(this compound) Chains
Introducing functional groups onto PCL chains is crucial for tailoring its properties and enabling further modifications, such as conjugation with drugs or biomolecules. This can be achieved by functionalizing the chain ends or the side chains. nih.govacs.org
The terminal hydroxyl group of PCL, resulting from ROP initiated by an alcohol, provides a convenient site for modification. However, more complex functionalities can be introduced directly through the use of functional initiators or terminating agents. mdpi.com
For example, using 3-cyclohexene-1-methanol (B142571) as an initiator for the ROP of ε-caprolactone yields a PCL chain with a cyclohexene (B86901) group at one end. tandfonline.com This group can then be further modified, for instance, through bromination. tandfonline.com Similarly, water can act as an initiator to produce linear PCL with one carboxylic acid end group and one hydroxyl end group. researchgate.net A well-defined bisbenzoin photoinitiator group has also been attached to a PCL chain end by combining ROP and click chemistry, creating a macrophotoinitiator capable of initiating further polymerization to form star copolymers. tandfonline.com The functionalization of PCL end groups can also be used to attach moieties like 3,4-ethylenedioxythiophene (B145204) (EDOT) to create "hydrophobic amphiphiles" that exhibit unique self-assembly behaviors. mdpi.com
Introducing functional groups along the PCL backbone is typically accomplished via two main routes: the polymerization of a functionalized ε-caprolactone monomer or the post-polymerization modification of a precursor polymer. nih.govresearchgate.net
The first strategy involves synthesizing a derivative of ε-caprolactone that already contains the desired functional group (or a protected version of it) and then (co)polymerizing it. nih.gov For instance, a dicyano-substituted ε-caprolactone monomer has been synthesized and polymerized to create a PCL with nitrile side chains. researchgate.net
Post-polymerization modification is a powerful alternative, especially for functional groups that would not be stable under ROP conditions. nih.govwiley-vch.de This approach involves first creating a polymer with reactive handles along its chain and then using chemical reactions to attach the desired functionality.
Grafting-from : Hydroxyl groups can be introduced into a polymer backbone, which can then act as initiators for the ROP of ε-caprolactone, creating graft copolymers with PCL side chains. mdpi.com
Chemical Transformation : The nitrile groups on a functionalized PCL can be transformed into amide groups using a catalyst. researchgate.net
Click Chemistry : The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne (CuAAC) is a highly efficient and orthogonal reaction. wiley-vch.de This can be used to attach various molecules to a PCL backbone that has been prepared with either azide or alkyne pendant groups. frontiersin.org
These functionalization strategies are essential for creating advanced PCL-based materials for applications ranging from drug delivery to the development of "smart" stimuli-responsive polymers. nih.govrsc.org
Theoretical and Computational Investigations of Oxocan 2 One Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Studies on the ring-opening polymerization (ROP) of oxocan-2-one have employed various quantum chemical methods to clarify the reaction pathways under different catalytic conditions. For instance, in the cationic ring-opening polymerization (CROP) mediated by zirconocene (B1252598) catalysts, calculations have shown that the polymerization proceeds via a cationic mechanism involving alkyl-bond cleavage. nih.govresearchgate.net DFT investigations into CROP with zirconocene/borate systems have provided a comprehensive picture of the initiation, propagation, and termination steps, revealing an active chain-end mechanism. rsc.org Similarly, for sulfonic acid-catalyzed ROP, DFT studies have shown that the acid acts as a bifunctional catalyst, activating both the monomer and the alcohol initiator in the nucleophilic addition step. acs.org
| Methodology | Catalyst/System Studied | Focus of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| DFT | Zirconocene/Borate Systems | Cationic ROP Mechanism | Revealed an active chain-end mechanism with O-alkyl bond cleavage. | rsc.org |
| DFT | Sulfonic Acids | Acid-Catalyzed ROP Mechanism | Catalyst behaves bifunctionally, activating both monomer and alcohol. | acs.org |
| DFT | Zirconocene Complexes | Structure-Property Relationship | Correlated catalyst-monomer complex stability with activation energy. | nih.govresearchgate.net |
| DFT (FDE model) | Aluminum Complexes | Catalyst Screening (ROTEP) | Predicted and verified a highly efficient Al-salen catalyst. | acs.org |
| PM3 (Semi-empirical) | Bis(dibenzoylmethanato)zirconium(IV) | ROP Reaction Mechanism | Modeled energy changes along the polymerization reaction coordinate. | researchgate.net |
| QM/MM MD | Archaeoglobus fulgidus Carboxylesterase | Enzymatic ROP (eROP) | Characterized active site preorganization for transition state stabilization. | almacgroup.com |
A cornerstone of mechanistic studies is the characterization of the transition state, the highest energy point on the reaction path that separates reactants from products. iupac.orguni-giessen.de Quantum chemical calculations can determine the geometry and energy of these fleeting structures, which are nearly impossible to observe experimentally. uni-giessen.de The transition state is identified as a saddle point on the potential energy surface, uniquely characterized by having one imaginary vibrational frequency. iupac.org
In the context of this compound ROP, computational studies have successfully characterized various transition states. For the ROP catalyzed by sulfonic acids, calculations have identified the transition states for both the initial nucleophilic addition and the subsequent ring-opening. The ring-opening is understood to proceed through the cleavage of the endocyclic C−O bond of a tetrahedral intermediate, with the sulfonic acid acting as a proton shuttle. acs.org In studies of cationic ROP with zirconocene catalysts, the initiation step involves the insertion of the monomer into the catalyst's cationic site, forming an activated complex that precedes the first transition state. rsc.org The Gibbs free energy of activation (ΔG‡) for the transition state is a critical parameter derived from these calculations, as it directly relates to the reaction rate. acs.org For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations of enzymatic ROP have been used to analyze the transition state for the hydrolysis of phosphate (B84403) monoesters, defining reaction coordinates based on the forming and breaking bonds to characterize the structure as loose or synchronous. nih.govufl.edu
The complete energy profile of a reaction, or its energy landscape, maps the relative energies of all species involved, including reactants, intermediates, transition states, and products. nih.gov Quantum chemical calculations are essential for constructing these landscapes, which provide a visual and quantitative depiction of the reaction's feasibility and mechanism.
For the CROP of this compound, DFT calculations have mapped out the energy landscape for the entire catalytic cycle. rsc.org This includes the initial formation of a stable catalyst-monomer complex, the activation energy barrier for the ring-opening, and the subsequent propagation steps. nih.govresearchgate.net A key finding from these studies is the direct correlation between the stability of the catalyst-monomer complex and the activation energy for polymerization; more stable complexes often lead to higher activation barriers. nih.govresearchgate.net The energy landscape also reveals the influence of different parts of the catalyst, such as the ancillary ligands or bridging units, on the reaction energetics. nih.govresearchgate.net For instance, while ancillary ligands can directly affect the electronic properties (e.g., HOMO energy level), bridging units primarily influence the catalyst's geometry, which in turn affects complex stability and the activation energy of the propagation step. nih.gov A diagram of the energy changes for the polymerization of ε-caprolactone catalyzed by a bis(dbzm)Zr complex has been determined using semi-empirical methods, illustrating the energy profile from reactants to the activated complex and intermediate species. researchgate.net
| Catalytic System | Computational Method | Calculated Parameter | Significance | Reference |
|---|---|---|---|---|
| Sulfonic Acids | DFT | Activation Barriers | Computed barriers are consistent with fast polymerization at room temperature. | acs.org |
| Zirconocene Catalysts | DFT | Activation Energy (Propagation) | Correlated with the stability of the catalyst-monomer complex. | nih.govresearchgate.net |
| Zirconocene/Borate Catalysts | DFT | Free Energy Profiles | Elucidated energetics of initiation, propagation, and termination steps. | rsc.org |
| Aluminum Complex | DFT | ΔG‡(TS1) | Predicted values showed agreement with experimental reaction rates. | acs.org |
Transition State Characterization in ROP
Molecular Dynamics Simulations of Polymerization Processes
While quantum mechanics excels at describing chemical bond breaking and formation, molecular dynamics (MD) simulations are the preferred tool for studying the physical behavior of larger systems over longer timescales. qut.edu.au MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, using force fields to describe the potential energy of the system. acs.orgnih.gov For this compound, MD simulations are invaluable for investigating the polymerization process dynamically, from initial monomer-initiator interactions to the conformation and dynamics of the resulting poly(ε-caprolactone) (PCL) chains. qut.edu.ausci-hub.se
The initial stages of polymerization, where the monomer interacts with the initiator or catalyst, are critical for the entire process. MD simulations can model these early events to provide insight into the mechanisms that lead to polymerization. For example, a combined molecular mechanics/molecular dynamics approach has been used to model the intercalation of the this compound monomer into the channels of montmorillonite (B579905) clay. researchgate.net This type of simulation helps in understanding the structural arrangements and energetic interactions that precede in-situ polymerization in nanocomposites. researchgate.net Similarly, MD can be used to compute interaction energies between oligomer chains and surfaces, a technique that can be adapted to study the binding of monomers to catalytic sites or initiators. scielo.br
Once polymerization is underway, MD simulations are extensively used to study the structure, conformation, and dynamics of the growing PCL chains. sci-hub.seresearchgate.net These simulations provide data on key structural parameters such as the radius of gyration (Rg) and the end-to-end distance, which describe the size and shape of the polymer coil. sci-hub.se All-atom and coarse-grained MD simulations have been employed to study PCL chains of various lengths, revealing how they behave in different environments, such as in solution or at an interface with a cell membrane. sci-hub.se For instance, simulations show that shorter PCL chains tend to adopt an extended conformation at a membrane-water interface, while longer chains remain in a more collapsed state. sci-hub.se
When PCL chains are confined, such as between the layers of a clay nanocomposite, their conformation changes significantly. MD simulations have shown that confined PCL chains organize into distinct layers and exhibit an increased proportion of extended zigzag conformations compared to the amorphous bulk polymer. researchgate.net Furthermore, MD simulations can probe the physical properties of PCL under various conditions. Simulations of PCL melts over a range of temperatures have been used to estimate properties like melt density and glass transition temperatures, with results showing good agreement with experimental data. acs.orgnih.gov
| Simulation Type | Force Field | System Studied | Key Properties Investigated | Reference |
|---|---|---|---|---|
| All-Atom & Coarse-Grained | Not Specified | Single PCL chains with phospholipid membrane | Chain conformation, Radius of Gyration (Rg), membrane interaction | sci-hub.se |
| All-Atom | OPLS-AA, PCFF | PCL diacrylate melt | Melt density, transition temperatures, mechanical properties, chain conformation | acs.orgnih.gov |
| All-Atom | Not Specified | PCL chains confined in montmorillonite clay | Interlayer density profiles, dihedral angle distributions, chain organization | researchgate.net |
| Dissipative Particle Dynamics (DPD) | Not Specified | PCL-MPEG micelles | Surface PEG density, PEG chain conformation ("mushroom" vs. "brush") | nih.gov |
| Equilibrium & Non-Equilibrium MD | Customized | PCL and PCL/graphene composites | Viscosity, shear-thinning effect, mechanical properties during degradation | qut.edu.au |
Simulating Monomer-Initiator Interactions
Computational Design of Novel Catalysts for this compound ROP
One of the most powerful applications of computational chemistry is the in silico design and screening of novel catalysts. rsc.org By predicting the activity of hypothetical catalyst structures before they are synthesized, computational methods can dramatically accelerate the discovery of more efficient and selective catalysts, saving significant time and resources. rsc.orgacs.org
For the ROP of this compound, computational approaches have been successfully used to guide catalyst development. In one study, a "framework distortion energy" (FDE) model was used to screen a series of aluminum complexes for their activity in the ring-opening transesterification polymerization (ROTEP). acs.org This computational screening predicted that an {N,N,N,N}-aluminum complex with a bis-indolide Schiff-base ligand would be a highly efficient catalyst, a prediction that was subsequently confirmed by experimental synthesis and testing. acs.org
In another extensive quantum chemical study, 54 different zirconocene catalyst structures were investigated for the cationic ROP of this compound. nih.govresearchgate.net This large-scale computational analysis allowed for the development of a structure-property relationship, identifying how different components of the catalyst (ancillary ligands, substituents, bridging units) influence stability and activity. nih.govresearchgate.net The study provided clear guidance for designing improved zirconocene catalysts for lactone polymerization. nih.gov Similarly, QM/MM simulations have been used to engineer enzymatic catalysts, creating new variants of a carboxylesterase with enhanced activity for the synthesis of PCL-based biomaterials. almacgroup.com These examples highlight the predictive power of theoretical calculations in modern catalyst design.
| Catalyst Class | Computational Approach | Design/Screening Principle | Outcome | Reference |
|---|---|---|---|---|
| Aluminum Complexes | DFT (FDE Hypothesis) | Screened catalysts based on framework distortion energy. | Predicted and experimentally verified a highly active Al-salen catalyst for ROTEP. | acs.org |
| Zirconocene Complexes | Quantum Chemistry (DFT) | Investigated 54 catalyst structures to understand ligand and structural effects on CROP activity. | Established a structure-property relationship to guide future catalyst improvement. | nih.govresearchgate.net |
| Carboxylesterase Enzyme | QM/MM MD Simulations | Characterized active site variants to enhance stabilization of reaction transition states. | Designed and tested new enzyme variants with improved performance in eROP. | almacgroup.com |
Ligand Screening and Virtual Synthesis
The performance of a metal-based catalyst in ring-opening polymerization is critically dependent on the ligand coordinated to the metal center. Ligands modulate the catalyst's electronic and steric properties, which in turn influence its activity and selectivity. Computational ligand screening has become an indispensable tool for accelerating the discovery of high-performance catalysts.
The process typically involves the virtual synthesis of a library of candidate ligands and, subsequently, the corresponding metal complexes. Using methods like Density Functional Theory (DFT), researchers can calculate various molecular descriptors for each virtual catalyst. researchgate.net For the polymerization of cyclic esters, key properties analyzed include the stability of the catalyst-monomer complex and the energetics of the polymerization pathway. researchgate.net For instance, studies on zirconocene catalysts for ε-caprolactone (a related seven-membered lactone) polymerization investigated 54 different catalyst structures to understand how ancillary ligands, substituents, and bridging units affect stability and activity. researchgate.net This systematic approach allows for the rapid down-selection of unpromising candidates, focusing experimental resources on the most promising ones.
Table 1: Illustrative Data for Virtual Ligand Screening for a Hypothetical this compound Polymerization Catalyst This table is an illustrative example based on methodologies applied to related cyclic esters.
| Ligand | Catalyst-Monomer Binding Energy (kcal/mol) | Predicted Initiation Barrier (kcal/mol) | Predicted Selectivity (Isotactic/Atactic) |
|---|---|---|---|
| L1 (Standard) | -12.5 | 18.2 | Atactic |
| L2 (Bulky Substituent) | -10.8 | 22.5 | Isotactic (Predicted) |
| L3 (Electron-Withdrawing Group) | -14.1 | 16.5 | Atactic |
| L4 (Chiral Backbone) | -11.5 | 19.8 | Isotactic (Predicted) |
Predictive Modeling of Catalytic Activity and Selectivity
Beyond initial screening, computational chemistry provides detailed mechanistic insights into the polymerization process. For the ring-opening polymerization of lactones, the coordination-insertion mechanism is commonly investigated. researchgate.net DFT calculations can map out the entire energy profile of the catalytic cycle, identifying transition states and intermediates. mdpi.com
The activation energy (the energy barrier of the rate-determining step) calculated from these profiles is a strong predictor of catalytic activity; a lower barrier implies a faster reaction. mdpi.com For example, DFT modeling of ε-caprolactone polymerization catalyzed by tin(II) alkoxides showed that the energy barrier for the ring-opening step correlated with the bulkiness of the catalyst's alkoxy groups, with values ranging from 19–26 kcal/mol. mdpi.com
Furthermore, these models can predict stereoselectivity, which is crucial for controlling the properties of the final polymer. By comparing the energy barriers for pathways leading to different polymer microstructures (e.g., isotactic vs. syndiotactic), researchers can design catalysts that favor a specific outcome. sioc-journal.cn In the study of zinc complexes for rac-lactide polymerization, computational analysis helped explain why certain ligands led to higher isotacticity. sioc-journal.cn
Machine Learning Applications in this compound Polymer Science
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing polymer science by enabling data-driven discovery and optimization. nih.gov These tools can analyze complex, high-dimensional datasets to uncover relationships that are not immediately obvious, accelerating the development of new polymers with tailored properties. nih.gov
Predicting Polymerization Outcomes
Machine learning models are increasingly used to predict the outcomes of polymerization reactions with high accuracy. chemrxiv.org By training algorithms on datasets containing information about reactants, catalyst types, concentrations, reaction times, and temperatures, models can forecast key results such as monomer conversion and polymer characteristics. chemrxiv.orgnih.gov
Commonly used algorithms include gradient-boosted decision trees and random forests. chemrxiv.orgmdpi.com In one study, a gradient-boosted decision tree model was used to predict monomer conversion from reaction parameters with high accuracy, while a random forest regressor successfully predicted the entire molecular weight distribution (MWD) of the resulting polymer. chemrxiv.org The ability to predict the MWD is particularly valuable, as its shape significantly influences the physical properties of the material. chemrxiv.org Transfer learning, where a model trained on a large dataset from a related field is fine-tuned on a smaller, specific dataset, is also a promising approach, especially when experimental data is scarce. nih.govibm.comresearchgate.net
Table 2: Example of a Machine Learning Model for Predicting Polymerization Outcomes This table is a conceptual representation of inputs and outputs for an ML model in polymer science.
| Input: Monomer Conc. (mol/L) | Input: Catalyst Conc. (mol/L) | Input: Temperature (°C) | Input: Time (h) | Predicted: Monomer Conversion (%) | Predicted: Mn (g/mol) |
|---|---|---|---|---|---|
| 1.0 | 0.01 | 120 | 2 | 85.4 | 15,200 |
| 1.0 | 0.01 | 140 | 2 | 98.1 | 14,800 |
| 2.0 | 0.005 | 120 | 4 | 92.3 | 32,500 |
| 0.5 | 0.02 | 130 | 1 | 76.8 | 4,100 |
Optimizing Reaction Conditions through AI
This is often accomplished through a "closed-loop" or "self-optimizing" workflow. vt.edu An AI algorithm, such as a Bayesian optimization or active learning model, suggests a set of experimental conditions. vt.edu These experiments are then performed, often by an automated robotic system, and the results are fed back to the AI. nih.gov The model updates its understanding of the reaction space and proposes the next set of experiments designed to most efficiently locate the optimum. This iterative process dramatically reduces the time and resources required compared to traditional, one-variable-at-a-time optimization methods. nih.gov For example, researchers have used these approaches to successfully discover new, highly efficient catalysts for polylactic acid synthesis from a small initial dataset. vt.edu
Emerging Research Directions and Future Perspectives in Oxocan 2 One Chemistry
Integration of Oxocan-2-one Research with Circular Economy Principles
The integration of poly(this compound) (PCL) into a circular economy framework is a critical area of research, focusing on moving away from the linear "take-make-dispose" model. europa.eu A circular economy aims to eliminate waste and keep materials in use for as long as possible through recycling, reuse, and regeneration. ellenmacarthurfoundation.orgellenmacarthurfoundation.orgreconomy.com For polymers like PCL, this primarily involves developing efficient chemical recycling methods to depolymerize waste plastic back into valuable chemical precursors. nih.gov
Chemical recycling of PCL can recover the initial monomer, ε-caprolactone (this compound), or transform the polymer into other useful chemicals. nih.gov This approach is advantageous as the quality of the resulting polymer is not compromised, unlike in some mechanical recycling processes. d-nb.info
Several promising chemical recycling strategies for PCL are under investigation:
Methanolysis: This process uses methanol (B129727) to break down the polyester (B1180765) chains. Researchers have demonstrated that using catalysts like zinc(II) acetate (B1210297) or the organocatalyst 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD) can efficiently convert PCL into methyl 6-hydroxyhexanoate. d-nb.infonih.gov This product can then be used as a monomer to synthesize new PCL, effectively closing the loop. d-nb.inforesearchgate.net The TBD-catalyzed process is particularly efficient, achieving quantitative conversion in a short time via an endwise unzipping depolymerization mechanism. nih.gov
Thermal Depolymerization: Heating PCL at high temperatures (around 430 °C) can break it down to recover the ε-caprolactone monomer through an unzipping mechanism. nih.gov While effective, this process requires significant energy input.
Oxidative Degradation: An innovative approach involves the one-pot oxidative degradation of PCL using air in the presence of an ionic liquid, which can yield valuable chemicals like adipic acid. researchgate.net
These recycling strategies demonstrate a viable path toward a circular life cycle for PCL-based products, reducing reliance on fossil fuels and minimizing plastic waste. d-nb.info
| Recycling Method | Catalyst/Reagent | Key Product(s) | Noteworthy Findings | Reference |
|---|---|---|---|---|
| Methanolysis | Zinc(II) acetate | Methyl 6-hydroxyhexanoate | Microwave heating enhances reaction rates; the product can be re-polymerized to form new PCL. | d-nb.inforesearchgate.net |
| Methanolysis | 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD) | Methyl 6-hydroxyhexanoate | High-efficiency organocatalysis with quantitative conversion; suitable for large-scale application. | nih.gov |
| Thermal Depolymerization | Heat (~430 °C) | ε-caprolactone (this compound) | Follows an unzipping mechanism to recover the original monomer. | nih.gov |
| Oxidative Degradation | Air / Ionic Liquid (e.g., [BMIm][NTf2]) | Adipic acid (AA) | Upgrades polyester waste into a high-value chemical, achieving carbon recycling. | researchgate.net |
Development of Advanced Materials with Tunable Degradation Profiles
A key advantage of poly(this compound) is its biodegradability. Current research is focused on creating advanced PCL-based materials where the degradation rate can be precisely controlled to suit specific applications, particularly in the biomedical and environmental fields. The ability to tune degradation is influenced by factors such as molecular weight, crystallinity, and chemical composition. researchgate.net
One effective strategy is the development of copolymers and polymer blends. By combining PCL with other polymers, researchers can create materials with a wide range of properties.
PCL-PEO Hybrid Networks: Covalent adaptable networks formed from star-shaped poly(ε-caprolactone) (PCL) and poly(ethylene oxide) (PEO) have been developed. rsc.org These materials exhibit unique properties, including temperature and water-triggered shape-memory effects, and their network structure allows for control over degradation characteristics. rsc.org
PCL Blends: Blending PCL with other biodegradable polymers like poly(l-lactide) (PLLA) is another approach. The brittleness of PLLA can be offset by the flexibility of PCL, and the degradation profile of the blend can be modulated by adjusting the ratio of the two components. researchgate.net
PCL Composites: Incorporating nanofillers, such as multiwalled carbon nanotubes (MWCNTs) or cellulose (B213188) nanofibers, into a PCL matrix can significantly alter its mechanical properties and degradation behavior. researchgate.netacs.org For instance, cellulose nanofibers can form a rigid network within the PCL, affecting both nucleation during processing and the rate of hydrolytic degradation. acs.org
Furthermore, the polymer architecture itself offers a route to tunable properties. A study demonstrated that mixing two different PCL types—one with a higher molecular weight and another with a branched structure—resulted in a new material with a lower melting point while maintaining desirable mechanical strength. researchgate.net Such modifications to physical properties inherently alter the accessibility of the polymer chains to hydrolysis, thereby tuning the degradation rate.
| Material Type | Composition | Tunable Property | Mechanism/Principle | Reference |
|---|---|---|---|---|
| Hybrid Network | 4-arm star-shaped PCL and PEO | Degradation, Shape-Memory | Formation of covalent adaptable networks via Diels-Alder chemistry allows for controlled architecture. | rsc.org |
| Polymer Blend | PCL / Poly(l-lactide) (PLLA) | Degradation, Flexibility | The ratio of the amorphous/flexible PCL to the more crystalline/brittle PLLA dictates the overall properties. | researchgate.net |
| Composite Foam | PCL / Cellulose Nanofibers (CNF) | Pore Structure, Melt Strength | CNF acts as a nucleating agent and forms a reinforcing network, affecting degradation and mechanical behavior. | acs.org |
| Polymer Mix | Blend of linear and tetra-branched PCL | Melting Point, Elastic Modulus | Mixing PCLs with different molecular weights and architectures modifies crystallinity and physical properties. | researchgate.net |
Bio-Inspired Approaches to this compound Polymer Synthesis
Drawing inspiration from biological processes, researchers are developing enzymatic and chemoenzymatic routes for the synthesis of poly(this compound). These bio-inspired methods offer milder reaction conditions and greater selectivity compared to traditional chemical catalysis, aligning with the principles of green chemistry.
The primary bio-inspired route is the enzymatic ring-opening polymerization (eROP) of ε-caprolactone. rsc.org Lipases, a class of enzymes, have been found to be particularly effective catalysts for this reaction.
Candida antarctica Lipase (B570770) B (CALB): This is one of the most widely used and studied enzymes for PCL synthesis. tandfonline.comwur.nl Immobilized CALB (often as Novozym 435) can achieve high monomer conversion (up to 99%) and produce PCL with high molecular weights under optimized conditions. tandfonline.comwur.nl The enzyme's catalytic activity allows for polymerization at moderate temperatures. tandfonline.com
Chemoenzymatic Cascades: A novel synthetic pathway combines chemical and biological steps. One such process starts with the metal-catalyzed hydrogenation of phenol (B47542) to cyclohexanol (B46403). rsc.org The crude cyclohexanol is then used directly in a dual-enzymatic oxidation process, employing an alcohol dehydrogenase and a monooxygenase, to produce ε-caprolactone. rsc.org This monomer can then be polymerized in the same system by adding a lipase, creating a multi-step synthesis without the need for isolating intermediates. rsc.org
Other Lipases: Lipases from other sources, such as Yarrowia lipolytica, have also been successfully used. researchgate.net These enzymes can initiate the polymerization of ε-caprolactone from multifunctional initiators like isosorbide, creating sugar-based amphiphilic polymers. researchgate.net
These biocatalytic approaches not only provide more sustainable synthesis routes but also open the door to creating novel polymer architectures, such as protein-PCL conjugates, where the enzyme itself can act as a macroinitiator. rsc.org
| Synthesis Approach | Key Biocatalyst(s) | Starting Material(s) | Key Features | Reference |
|---|---|---|---|---|
| Enzymatic Ring-Opening Polymerization (eROP) | Immobilized Candida antarctica lipase B (CALB) | ε-caprolactone | High monomer conversion (99%) and high molecular weight (Mn up to 41,540 g/mol) achieved. | tandfonline.com |
| Chemoenzymatic Sequence | Alcohol dehydrogenase, Monooxygenase, Lipase | Phenol | Combines metal catalysis with a three-enzyme cascade to produce PCL without isolating intermediates. | rsc.org |
| One-Pot Biocatalytic Synthesis | Immobilized lipase of Yarrowia lipolytica (YLL) | ε-caprolactone, Isosorbide | Produces amphiphilic polymers with a sugar headgroup and a polyester chain. | researchgate.net |
| eROP for Conjugates | CALB-poly(N-hydroxyethyl acrylamide) conjugate | ε-caprolactone | The enzyme conjugate acts as both catalyst and initiator to form protein-polymer conjugates. | rsc.org |
Interdisciplinary Applications of Poly(this compound) in Material Science and Engineering
The unique combination of biocompatibility, biodegradability, and excellent mechanical properties has positioned poly(this compound) as a versatile polymer for a wide array of interdisciplinary applications. researchgate.net Its utility spans from biomedical devices to advanced functional materials.
Tissue Engineering: PCL is extensively used as a scaffold material for tissue regeneration due to its favorable mechanical properties and slow degradation rate, which provides long-term support for cell growth. researchgate.net It can be fabricated into porous foams, often enhanced with materials like cellulose nanofibers, to create highly interconnected structures that mimic the extracellular matrix. acs.org
Drug Delivery: The amphiphilic block copolymers formed by combining PCL with hydrophilic polymers are of great interest for drug delivery systems. For instance, block copolymers of PCL and poly(2-oxazoline)s (POx) can self-assemble into micelles. sigmaaldrich.com The hydrophobic PCL core can encapsulate poorly water-soluble drugs, while the hydrophilic POx shell provides stability in aqueous environments. sigmaaldrich.com
Advanced Functional Materials: PCL is a key component in creating "smart" materials. Hybrid networks of PCL and poly(ethylene oxide) (PEO) have been engineered to create materials with dual-responsive (temperature and water) shape-memory properties. rsc.org These materials can be programmed to change shape upon exposure to a specific stimulus, opening up applications in soft robotics, biomedical implants, and deployable devices. rsc.org
Biodegradable Packaging: Given its thermoplastic nature and biodegradability, PCL is a candidate for sustainable packaging materials, helping to mitigate the environmental impact of single-use plastics. nih.gov
The continuous development of PCL-based composites, blends, and copolymers is expected to further broaden its application spectrum, solidifying its role as a key polymer in modern material science.
| Application Area | PCL-Based Material | Key Properties Exploited | Specific Function | Reference |
|---|---|---|---|---|
| Tissue Engineering | PCL/Cellulose Nanofiber Composite Foams | Biocompatibility, Porosity, Mechanical Support | Acts as a scaffold to support cell adhesion, proliferation, and tissue formation. | researchgate.netacs.org |
| Drug Delivery | Poly(2-oxazoline)-PCL Block Copolymers | Amphiphilicity, Biocompatibility | Forms micelles to encapsulate and deliver hydrophobic drugs. | sigmaaldrich.com |
| Shape-Memory Materials | PCL-PEO Hybrid Covalent Networks | Shape-Memory Effect, Recyclability | Enables the creation of smart devices that can change shape in response to thermal or aqueous stimuli. | rsc.org |
| Medical Devices | Pure PCL or Blends | Biodegradability, Biocompatibility | Used for manufacturing absorbable sutures and other temporary implantable devices. | acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for oxocan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Review literature for reported synthetic routes (e.g., cyclization of dicarboxylic acid derivatives, ring-closing metathesis). Prioritize methods with detailed experimental protocols and spectroscopic validation .
- Step 2 : Compare reaction parameters (temperature, catalysts, solvents) across studies. Tabulate yields, purity (via HPLC or NMR), and scalability (Table 1).
- Step 3 : Replicate top-performing methods, ensuring strict adherence to documented protocols. Validate purity using NMR and mass spectrometry .
Table 1 : Comparison of Synthetic Methods for this compound
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | HSO | Toluene | 65 | 92 | |
| Ring-closing metathesis | Grubbs II | DCM | 78 | 89 |
Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic and computational tools?
- Methodological Answer :
- Step 1 : Acquire IR and / NMR spectra. Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to confirm ring conformation .
- Step 2 : Perform X-ray crystallography (if crystalline) to resolve bond lengths and angles. Use Cambridge Structural Database (CSD) entries for benchmarking .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction kinetics for this compound synthesis?
- Methodological Answer :
- Step 1 : Conduct kinetic studies under varying conditions (e.g., temperature, solvent polarity). Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation .
- Step 2 : Apply multivariate analysis (e.g., PCA) to identify outliers in published datasets. Reconcile discrepancies by testing hypotheses (e.g., catalyst deactivation, side reactions) .
- Step 3 : Publish negative results to clarify conflicting claims, adhering to reproducibility guidelines in and .
Q. How can computational models predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Step 1 : Develop a QSPR (Quantitative Structure-Property Relationship) model using descriptors like HOMO-LUMO gaps and Fukui indices. Train the model on existing kinetic data .
- Step 2 : Validate predictions via experimental screening (e.g., high-throughput catalysis with Pd/Ni complexes). Cross-reference results with DFT-based transition-state simulations .
Q. What strategies resolve contradictions in this compound’s biological activity data across cell-based assays?
- Methodological Answer :
- Step 1 : Standardize assay conditions (cell line, incubation time, dosage). Use ANOVA to identify variability sources (e.g., batch effects in compound purity) .
- Step 2 : Perform meta-analysis of published IC values. Apply sensitivity analysis to prioritize parameters requiring tighter control (e.g., serum concentration in media) .
Guidelines for Formulating Research Questions
-
Use the P-E/I-C-O Framework ( ):
- Population : this compound derivatives.
- Exposure/Intervention : Catalytic hydrogenation vs. enzymatic reduction.
- Comparison : Yield/purity metrics across methods.
- Outcome : Identification of optimal synthetic routes.
-
- Poor : “What is this compound used for?”
- Improved : “How do steric effects in substituted this compound analogs influence their catalytic hydrogenation efficiency?”
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
